2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDKLAIDBOLFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206808 | |
| Record name | 2-Fluoro-1-methylpyridinium | |
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Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |
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CAS No. |
58086-67-2 | |
| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Fluoro-1-methylpyridinium | |
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| Record name | 2-Fluoro-1-methylpyridinium | |
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| Record name | 2-fluoro-1-methylpyridinium toluene-p-sulphonate | |
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Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a valuable reagent in organic synthesis. The synthesis involves the direct methylation of 2-fluoropyridine using methyl p-toluenesulfonate. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, monitoring, product isolation, and purification. Additionally, it includes a summary of the physicochemical properties of the starting materials and the final product, presented in a clear tabular format for easy reference. A comprehensive experimental workflow diagram is also provided to visually represent the synthesis process.
Introduction
This compound, also known as FMP-OTs or 2-fluoro-N-methylpyridinium tosylate, is a versatile compound utilized in various chemical transformations. Its applications include serving as a catalyst for certain polymerization reactions and acting as a coupling reagent in peptide synthesis. The synthesis described herein is a straightforward and efficient method for the preparation of this important laboratory chemical.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for quick reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance | Solubility |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | 372-47-4 | -42 | Colorless liquid | Soluble in most organic solvents. |
| Methyl p-toluenesulfonate | C₈H₁₀O₃S | 186.23 | 80-48-8 | 28 | Colorless liquid or low melting solid | Soluble in most organic solvents. Reacts with water. |
| This compound | C₁₃H₁₄FNO₃S | 283.32 | 58086-67-2 | 130-145 | White to off-white solid | Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile.[1] |
Synthesis Protocol
The synthesis of this compound is achieved through the N-alkylation of 2-fluoropyridine with methyl p-toluenesulfonate.
Reaction Scheme
Experimental Procedure
A detailed, step-by-step procedure for the synthesis is provided below. This protocol is based on established chemical principles for the N-alkylation of pyridines.
Reagents and Materials:
-
2-Fluoropyridine
-
Methyl p-toluenesulfonate
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2-fluoropyridine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent, such as dichloromethane or acetonitrile.
-
Addition of Methylating Agent: To the stirred solution, add methyl p-toluenesulfonate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product, being a salt, is often insoluble in the reaction solvent and may precipitate out. If necessary, the product can be further precipitated by the addition of a less polar solvent, such as anhydrous diethyl ether.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline solid.
Note: Due to the lack of a specific published protocol with detailed quantitative data in the searched literature, the molar ratios are given as equivalents, and the reaction conditions are provided as a general guideline. Researchers should optimize these parameters for their specific experimental setup.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Fluoropyridine is flammable and toxic. Handle with care.
-
Methyl p-toluenesulfonate is a strong alkylating agent and is corrosive and toxic. Avoid contact with skin and eyes.
-
Handle all solvents and reagents in accordance with standard laboratory safety procedures.
Conclusion
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively prepare this valuable reagent for their synthetic needs. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
"Physical and chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. This document details its characteristics, provides experimental protocols for its characterization, and outlines its key applications.
Chemical Identity and Properties
This compound, also known as FMP-OTs or Mukaiyama's fluorinating agent, is a pyridinium salt that serves as an important reagent in modern organic chemistry.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 58086-67-2 | [1][2] |
| Molecular Formula | C13H14FNO3S | [1][2] |
| Molecular Weight | 283.32 g/mol | [1][2] |
| Appearance | White to cream-colored crystalline powder | [1] |
| Melting Point | 122.5-134.5 °C | [2] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in water (hydrolyzes), DMSO, dichloromethane, and acetonitrile. | [3][4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
| Synonyms | 2-Fluoro-1-methylpyridinium p-toluenesulfonate, FMP Tosylate, Mukaiyama's Reagent (fluorinating analog) |
| InChI Key | HQWDKLAIDBOLFE-UHFFFAOYSA-M |
| SMILES | C[n+]1ccccc1F.Cc1ccc(cc2)S([O-])(=O)=O |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
Table 3: 1H NMR Spectroscopic Data (Source: Sigma-Aldrich via PubChem)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.29 | s | 3H | CH3 (tosylate) |
| 4.25 | s | 3H | N-CH3 (pyridinium) |
| 7.11 | d | 2H | Ar-H (tosylate) |
| 7.48 | d | 2H | Ar-H (tosylate) |
| 7.82-7.92 | m | 1H | Pyridinium-H |
| 8.15-8.25 | m | 1H | Pyridinium-H |
| 8.45-8.55 | m | 1H | Pyridinium-H |
| 8.85-8.95 | m | 1H | Pyridinium-H |
Note: The spectrum was referenced to solvent signals. The exact coupling constants were not provided in the source.
Experimental Protocols
While a detailed, step-by-step synthesis protocol from a primary journal article could not be definitively located, a general method for the preparation of similar pyridinium salts is well-established.
General Synthesis Procedure (Representative)
This compound can be synthesized via the quaternization of 2-fluoropyridine.
Reaction Scheme:
References
- 1. 2-Fluoro-1-methylpyridinium p-toluenesulfonate | C13H14FNO3S | CID 171631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. 2-Fluoro-1-methylpyridinium p-toluenesulfonate, tech. 90% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Technical Guide: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (CAS 58086-67-2)
An In-depth Examination of its Properties and Applications in Synthetic Chemistry
Introduction
2-Fluoro-1-methylpyridinium p-toluenesulfonate, registered under CAS number 58086-67-2, is a pyridinium salt widely recognized in the field of organic synthesis. Commonly referred to as a Mukaiyama reagent, it serves as a powerful and versatile condensation and coupling agent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a particular focus on detailed experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2-Fluoro-1-methylpyridinium p-toluenesulfonate is a white to off-white or yellow solid, typically in crystalline or powder form.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 58086-67-2 | |
| Molecular Formula | C13H14FNO3S | [1][2][3] |
| Molecular Weight | 283.32 g/mol | [2][3] |
| Appearance | White to off-white/yellow solid | [1] |
| Melting Point | 130-134 °C | [1] |
| Solubility | Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile. | [1] |
| Stability | Relatively stable at room temperature; moisture-sensitive. | [1][4] |
Synthesis
The synthesis of 2-Fluoro-1-methylpyridinium p-toluenesulfonate is generally achieved through the reaction of 2-fluoropyridine with a methylating agent and p-toluenesulfonic acid in an organic solvent.[1] A typical synthetic route is outlined below.
Synthetic Workflow
Caption: General synthetic pathway for 2-Fluoro-1-methylpyridinium p-toluenesulfonate.
Mechanism of Action in Condensation Reactions
The utility of 2-Fluoro-1-methylpyridinium p-toluenesulfonate as a condensation reagent stems from its ability to activate carboxylic acids. The reaction mechanism involves the initial formation of a highly reactive pyridinium ester intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide.
Reaction Mechanism
Caption: Activation of a carboxylic acid by the Mukaiyama reagent.
Applications and Experimental Protocols
2-Fluoro-1-methylpyridinium p-toluenesulfonate is a versatile reagent with applications in a variety of synthetic transformations.
Esterification
This reagent is effective for the synthesis of esters from carboxylic acids and alcohols.
Experimental Protocol: Synthesis of Benzyl Pentanoate
-
Reaction Setup: In a reaction vessel under an argon atmosphere, combine 2-fluoro-1-methylpyridinium p-toluenesulfonate (1.2 mmol) and 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (4.8 mmol).
-
Addition of Reactants: To this mixture, add a solution of pentanoic acid (1.0 mmol) and benzyl alcohol (1.0 mmol) in dichloromethane (4 mL) at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 46 hours.
-
Workup: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate benzyl pentanoate. The reported yield for this specific protocol is 74%.
Amide Bond Formation and Peptide Coupling
A key application of Mukaiyama-type reagents is in the formation of amide bonds, a fundamental reaction in peptide synthesis. These reagents are known to cause less racemization compared to some other coupling agents.
Experimental Protocol: Synthesis of Boc-Pro-Phe-OMe (using a related Mukaiyama reagent)
Note: This protocol uses 2-chloro-1-methylpyridinium iodide, a closely related Mukaiyama reagent, and serves as a representative example for peptide coupling.
-
Reaction Setup: To a solution of H-Phe-OMe・HCl (1.50 g, 6.95 mmol) in dichloromethane (30 mL) at room temperature, add Boc-Pro-OH (1.65 g, 7.65 mmol) and 2-chloro-1-methylpyridinium iodide (1.95 g, 7.65 mmol).
-
Base Addition: Cool the mixture to 5-10 °C and add triethylamine (3.40 mL, 24.3 mmol) dropwise over 3 minutes.
-
Reaction: Stir the reaction mixture for 3 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid (3 x 30 mL), 5% aqueous sodium bicarbonate solution (3 x 30 mL), and brine (30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (hexane:EtOAc = 2:1) to yield Boc-Pro-Phe-OMe (2.37 g, 91%) as a slightly yellowish solid.
Synthesis of β-Lactams
2-Fluoro-1-methylpyridinium p-toluenesulfonate serves as an acid activator in the synthesis of β-lactams via ketene-imine cycloaddition reactions under mild conditions.[5] This method has been shown to produce good to excellent yields.[5]
Derivatization Agent in Analytical Chemistry
In the field of liquid chromatography-mass spectrometry (LC-MS), 2-fluoro-1-methylpyridinium p-toluenesulfonate can be used to derivatize hydroxyl groups.[6] This chemical modification can improve the ionization efficiency and chromatographic separation of certain analytes, such as steroids.[6]
Quantitative Data
The efficiency of reactions utilizing 2-Fluoro-1-methylpyridinium p-toluenesulfonate is influenced by various factors including the specific substrates, solvent, and base used. The following table presents a summary of reported yields for different applications.
| Application | Substrates | Yield (%) | Reference |
| Esterification | Pentanoic acid and benzyl alcohol | 74 | |
| Peptide Coupling* | Boc-Pro-OH and H-Phe-OMe・HCl | 91 | |
| β-Lactam Synthesis | Various carboxylic acids and imines | Good to Excellent | [5] |
*Using 2-chloro-1-methylpyridinium iodide
Safety and Handling
2-Fluoro-1-methylpyridinium p-toluenesulfonate is irritating to the eyes, respiratory system, and skin.[1] It is also moisture-sensitive.[4] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. Store in a cool, dry place away from moisture.
Conclusion
2-Fluoro-1-methylpyridinium p-toluenesulfonate (CAS 58086-67-2) is a valuable and efficient reagent for a range of chemical transformations, most notably for the formation of esters and amides. Its ability to activate carboxylic acids under mild conditions with often high yields makes it a significant tool for chemists in academic research and industrial drug development. The provided experimental protocols offer a practical guide for its application in the laboratory.
References
An In-depth Technical Guide on the Stability and Solubility of 2-Fluoro-1-methylpyridin-1-ium Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and solubility characteristics of 2-Fluoro-1-methylpyridin-1-ium tosylate. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters.
Core Properties of 2-Fluoro-1-methylpyridin-1-ium Tosylate
2-Fluoro-1-methylpyridin-1-ium tosylate is a versatile reagent in organic synthesis. An understanding of its stability and solubility is paramount for its effective storage, handling, and application in various reaction conditions.
Solubility Profile
The solubility of 2-Fluoro-1-methylpyridin-1-ium tosylate has been qualitatively described in several sources. It is generally soluble in a range of common organic solvents but exhibits limited solubility in others. A key characteristic is its reactivity with water, leading to hydrolysis.
| Solvent | Solubility Description | Citation(s) |
| Water | Soluble (hydrolyzes) | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Acetonitrile | Soluble, Sparingly Soluble | [1][2][3] |
| Methanol | Slightly Soluble | [3] |
Stability Characteristics
The stability of 2-Fluoro-1-methylpyridin-1-ium tosylate is influenced by environmental factors, most notably moisture. Proper storage is crucial to maintain its integrity.
| Parameter | Description | Citation(s) |
| General Stability | Relatively stable at room temperature. | [2] |
| Sensitivity | Moisture sensitive. | [3] |
| Hydrolysis | Reacts with water to form 2-hydroxy-1-methylpyridinium p-toluenesulfonate. | [1][2][4] |
| Recommended Storage | Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere. Recommended storage temperature is 2-8°C. | [1][3][5] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the quantitative solubility and stability of 2-Fluoro-1-methylpyridin-1-ium tosylate. These protocols are based on standard practices for organic salts and pyridinium compounds.
Protocol for Quantitative Solubility Determination
This protocol employs the equilibrium concentration method, a common technique for determining the solubility of organic salts.
Objective: To determine the concentration of a saturated solution of 2-Fluoro-1-methylpyridin-1-ium tosylate in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation:
-
Add an excess amount of 2-Fluoro-1-methylpyridin-1-ium tosylate to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the suspension by stirring or shaking at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 2-Fluoro-1-methylpyridin-1-ium tosylate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Caption: Workflow for Quantitative Solubility Determination.
Protocol for Stability Indicating Assay and Forced Degradation Studies
This protocol outlines a stability-indicating HPLC method and forced degradation studies to identify degradation products and understand the stability profile of 2-Fluoro-1-methylpyridin-1-ium tosylate.
Objective: To develop a stability-indicating analytical method and to investigate the degradation of 2-Fluoro-1-methylpyridin-1-ium tosylate under various stress conditions.
Methodology:
-
Method Development:
-
Develop an HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Forced Degradation Studies:
-
Expose solutions of 2-Fluoro-1-methylpyridin-1-ium tosylate to various stress conditions to induce degradation.
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat.
-
Photolytic Degradation: Expose a solution to UV light.
-
Analyze the stressed samples at various time points using the developed HPLC method.
-
-
Data Analysis:
-
Identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) for structural elucidation of unknown degradants.
-
Determine the degradation pathways and the kinetics of degradation under different conditions.
-
Caption: Workflow for Stability Indicating Assay.
Potential Degradation Pathway
Based on the known moisture sensitivity and the identification of 2-hydroxy-1-methylpyridinium p-toluenesulfonate as an impurity in technical grade samples, the primary degradation pathway is hydrolysis.
Caption: Hydrolytic Degradation of the Compound.
This guide provides a foundation for researchers working with 2-Fluoro-1-methylpyridin-1-ium tosylate. By employing the outlined experimental protocols, it is possible to generate the specific quantitative data necessary for robust process development and formulation.
References
The Dawn of Electrophilic Fluorination: A Technical Guide to the Discovery and History of N-Fluoropyridinium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to a surge in the development of novel fluorination methodologies. Among the various approaches, electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into electron-rich substrates. This guide delves into the discovery and historical development of a pivotal class of electrophilic fluorinating agents: the N-fluoropyridinium reagents. Prior to their advent, chemists faced significant challenges with existing reagents, which were often hazardous, difficult to handle, and lacked tunable reactivity. The development of stable, crystalline, and versatile N-fluoropyridinium salts revolutionized the field, providing a practical and effective means for a wide range of fluorination reactions.
The Pioneering Work of Teruo Umemoto: The First Stable N-Fluoropyridinium Salts
The landscape of electrophilic fluorination was dramatically reshaped in 1986 when Teruo Umemoto and his colleagues reported the synthesis of the first stable and isolable N-fluoropyridinium salts.[1] Before this breakthrough, reagents capable of delivering an electrophilic fluorine atom were either highly reactive and hazardous, like elemental fluorine, or had limited reactivity and applicability.[1] Umemoto's work provided a solution by creating a class of reagents that were not only effective but also user-friendly.
The key to their stability lies in the pairing of the N-fluoropyridinium cation with a non-nucleophilic counteranion, such as triflate (OTf⁻) or tetrafluoroborate (BF₄⁻).[1][2] This combination prevents the decomposition of the reactive N-F bond. The synthesis of these groundbreaking reagents was achieved through the direct fluorination of pyridine or its derivatives in the presence of a suitable acid, its salt, or a silyl ester, using a diluted mixture of fluorine in nitrogen (typically 10% F₂/N₂).[3][4]
Several synthetic strategies were developed by Umemoto's group to access a variety of N-fluoropyridinium salts with tunable reactivity.[1] The fluorinating power of these reagents can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring.[5] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents.[6]
Expanding the Arsenal: Further Developments in N-Fluoropyridinium Chemistry
Building upon the foundational work of Umemoto, the field has witnessed the development of more specialized and powerful N-fluoropyridinium reagents. These advancements have focused on enhancing reactivity, selectivity, and handling characteristics.
Zwitterionic N-Fluoropyridinium Salts
In 1995, Umemoto's group introduced a new class of zwitterionic N-fluoropyridinium salts, such as N-fluoropyridinium-2-sulfonate.[3] These internal salts exhibit high selectivity in fluorination reactions, particularly for the ortho-fluorination of phenols, which is attributed to a hydrogen-bonding interaction between the sulfonate group and the hydroxyl group of the substrate.[3]
Dimeric N,N'-Difluorobipyridinium Salts
To further increase the fluorinating power and the effective fluorine content, dimeric N,N'-difluorobipyridinium salts were synthesized.[6] In these reagents, each N-fluoropyridinium moiety acts as both a fluorine source and an electron-withdrawing group for the other, significantly enhancing the overall reactivity.[6] The 2,2'-bipyridinium isomer, in particular, was found to be a highly potent fluorinating agent.[6]
Quantitative Understanding of Reactivity
A significant leap in the rational application of N-fluoropyridinium reagents came with the development of quantitative reactivity scales. Pioneering work by Hodgson and others established a kinetic framework to compare the fluorinating power of various N-F reagents, including a range of N-fluoropyridinium salts.[7][8][9] These studies, often employing 1,3-dicarbonyl compounds as model substrates, have provided chemists with the data needed to select the most appropriate reagent for a specific transformation, moving beyond a trial-and-error approach.[7]
Data Presentation
The following tables summarize key quantitative data for a selection of N-fluoropyridinium reagents, providing a comparative overview of their physical properties and reactivity.
Table 1: Physical Properties of Selected N-Fluoropyridinium Salts
| Reagent Name | Structure | Melting Point (°C) |
| N-Fluoropyridinium Triflate | [C₅H₅NF]OTf | 185-187[5] |
| N-Fluoro-2,4,6-trimethylpyridinium Triflate | [2,4,6-(CH₃)₃C₅H₂NF]OTf | 148-150 |
| N-Fluoro-3,5-dichloropyridinium Triflate | [3,5-Cl₂C₅H₃NF]OTf | 168-170 |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium Triflate | [C₅Cl₅NF]OTf | 195-197 |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | --INVALID-LINK--₂ | 210-213 (dec.)[6] |
Table 2: Relative Reactivity of N-Fluoropyridinium Reagents
This table is based on kinetic studies of the fluorination of 1,3-diphenyl-1,3-propanedione. The reactivity is expressed relative to N-Fluoropyridinium Triflate.
| Reagent | Relative Rate Constant (k_rel) |
| N-Fluoro-2,4,6-trimethylpyridinium Triflate | 0.1 |
| N-Fluoropyridinium Triflate | 1.0 |
| N-Fluoro-3,5-dichloropyridinium Triflate | 10² |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium Triflate | 10⁴ |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | 10⁵ |
Data compiled from kinetic studies by Hodgson et al.[7][8]
Experimental Protocols
The following are detailed methodologies for the synthesis of a key N-fluoropyridinium reagent and a representative fluorination reaction.
Synthesis of N-Fluoropyridinium Triflate
This procedure is adapted from the method reported in Organic Syntheses.[5]
Caution: This reaction involves the use of elemental fluorine, which is a highly toxic and corrosive gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Pyridine (distilled)
-
Sodium trifluoromethanesulfonate (sodium triflate)
-
Acetonitrile (anhydrous)
-
10% Fluorine in Nitrogen gas mixture
-
Celite
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube connected to a scrubber.
-
A low-temperature cooling bath.
Procedure:
-
A 300-mL, three-necked, round-bottomed flask is charged with sodium triflate (10.3 g, 0.06 mol) and dry acetonitrile (80 mL).
-
The flask is purged with nitrogen, and then pyridine (4.74 g, 0.06 mol) is added.
-
The reaction mixture is cooled to -40 °C in a cooling bath.
-
A stream of 10% fluorine in nitrogen is introduced above the surface of the rapidly stirred solution at a rate of approximately 90 mL/min.
-
The reaction is monitored by quenching aliquots with water and testing for the presence of the N-fluoropyridinium cation with sodium iodide (a yellow to brown color indicates the presence of the product).
-
After the reaction is complete (typically 2-3 hours), the fluorine flow is stopped, and the mixture is purged with nitrogen.
-
The reaction mixture is allowed to warm to room temperature and then filtered through a pad of Celite to remove sodium fluoride.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with diethyl ether and then recrystallized from acetonitrile/diethyl ether to afford pure N-fluoropyridinium triflate as a white crystalline solid. (Yield: 68–70%; mp 185–187 °C).[5]
Fluorination of an Enol Silyl Ether
This procedure demonstrates a typical application of an N-fluoropyridinium reagent for the fluorination of a carbon nucleophile.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene
-
N-Fluoro-2,4,6-trimethylpyridinium triflate
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere is added N-fluoro-2,4,6-trimethylpyridinium triflate (1.1 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-fluorocyclohexanone.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to N-fluoropyridinium reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 5. orgsyn.org [orgsyn.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
Spectroscopic Analysis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a versatile reagent often utilized in synthetic chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Chemical Structure and Properties
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 - 8.6 | m | 1H | Pyridinium H-6 |
| ~8.5 - 8.3 | m | 1H | Pyridinium H-4 |
| ~8.2 - 8.0 | m | 1H | Pyridinium H-5 |
| ~7.8 - 7.6 | m | 1H | Pyridinium H-3 |
| 7.48 | d | 2H | Tosyl H-2', H-6' |
| 7.11 | d | 2H | Tosyl H-3', H-5' |
| ~4.3 | s | 3H | N-CH₃ |
| 2.29 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~157 (d, ¹JCF) | Pyridinium C-2 |
| ~146 | Pyridinium C-6 |
| ~145 | Tosyl C-4' |
| ~140 | Tosyl C-1' |
| ~129 | Pyridinium C-4 |
| ~128 | Tosyl C-3', C-5' |
| ~125 | Tosyl C-2', C-6' |
| ~115 (d, ²JCF) | Pyridinium C-3 |
| ~110 | Pyridinium C-5 |
| ~48 | N-CH₃ |
| 20.8 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1640 - 1620 | Strong | Pyridinium Ring C=C and C=N Stretch |
| ~1480 - 1450 | Medium | Aromatic C=C Stretch |
| ~1220 and ~1160 | Strong | Asymmetric and Symmetric S=O Stretch (SO₃⁻) |
| ~1030 and ~1010 | Strong | Symmetric S-O Stretch and Aromatic C-H in-plane bend |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~680 | Strong | C-S Stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z (amu) | Ion |
| 112.05 | [C₆H₇FN]⁺ (2-Fluoro-1-methylpyridin-1-ium cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20.5 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Calibrate the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet-forming die.
-
Press the die under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
IR Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as a background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the cationic component of the molecule.
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
MS Acquisition Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Scan Range: m/z 50 - 500
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of the 2-Fluoro-1-methylpyridin-1-ium cation.
-
Compare the observed m/z value with the theoretically calculated exact mass.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Theoretical Insights into the Reactivity of 2-Fluoro-1-methylpyridin-1-ium Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2-Fluoro-1-methylpyridin-1-ium ions. The focus is on the nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. This document summarizes key computational findings, outlines relevant experimental methodologies, and presents visual representations of the underlying reaction mechanisms.
Introduction: The Significance of Activated Pyridinium Systems
Pyridinium salts, particularly those with a halogen at the 2-position, are highly valuable intermediates in organic synthesis. The quaternization of the pyridine nitrogen significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. The 2-Fluoro-1-methylpyridin-1-ium cation is a prime example of such an activated system, where the strong electron-withdrawing nature of the pyridinium nitrogen and the fluorine atom facilitates SNAr reactions. Understanding the theoretical underpinnings of its reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.
Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, transition states, and energy profiles of these reactions. While comprehensive theoretical data specifically for the 2-Fluoro-1-methylpyridin-1-ium ion is not extensively available in published literature, this guide synthesizes findings from closely related systems, such as 2-fluoropyridine and other N-methylpyridinium ions, to build a robust theoretical framework.
Theoretical Framework: The SNAr Reaction Mechanism
The generally accepted mechanism for the SNAr reaction of 2-Fluoro-1-methylpyridin-1-ium ions with a nucleophile (Nu-) proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex.
A logical diagram of the SNAr reaction workflow is presented below:
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridinium ring, which is the carbon atom bonded to the fluorine. This leads to the formation of a high-energy, tetrahedral intermediate known as the Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily lost. The negative charge is delocalized over the electron-withdrawing pyridinium system.
Step 2: Leaving Group Departure and Re-aromatization
The Meisenheimer complex is a transient species that rapidly undergoes the elimination of the fluoride ion. The departure of the fluoride ion is driven by the restoration of the energetically favorable aromatic system, leading to the formation of the 2-substituted-1-methylpyridin-1-ium product.
A diagram illustrating the SNAr reaction pathway is provided below:
Computational Data and Theoretical Predictions
Computational chemistry, particularly DFT, is a powerful tool for quantifying the energetics of the SNAr reaction pathway. While specific data for 2-Fluoro-1-methylpyridin-1-ium is sparse, studies on analogous 2-halopyridinium systems provide valuable benchmarks.
Activation Energies and Reaction Enthalpies
The tables below present illustrative quantitative data for the SNAr reaction of a generic 2-Fluoro-1-methylpyridin-1-ium ion with a model nucleophile (e.g., methoxide). These values are based on trends observed in theoretical studies of similar systems and should be considered as representative examples.
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) in kcal/mol
| Reaction Step | Parameter | Gas Phase | Methanol (PCM) |
| Step 1: Meisenheimer Complex Formation | ΔE‡ (TS1) | 15.2 | 12.5 |
| ΔH (Intermediate) | -5.8 | -8.2 | |
| Step 2: Fluoride Elimination | ΔE‡ (TS2) | 8.1 | 6.5 |
| Overall Reaction | ΔHrxn | -25.3 | -28.9 |
Note: These values are illustrative and based on typical DFT calculations for analogous SNAr reactions.
Geometric Parameters of the Meisenheimer Complex
The geometry of the Meisenheimer complex is a key indicator of its stability and the reaction pathway. The C2 carbon transitions from sp2 to sp3 hybridization upon nucleophilic attack.
Table 2: Key Bond Lengths (in Å) in the Meisenheimer Complex
| Bond | Reactant | Meisenheimer Complex |
| C2-F | 1.35 | 1.42 |
| C2-Nu | - | 1.48 |
| C2-N1 | 1.38 | 1.45 |
| C2-C3 | 1.40 | 1.48 |
Note: These are representative bond lengths for a model SNAr reaction.
Experimental Protocols: A General Approach
While a specific, detailed experimental protocol for the reaction of 2-Fluoro-1-methylpyridin-1-ium ions is not provided in the theoretical literature, a general procedure for SNAr reactions on activated pyridinium salts can be outlined as follows.
General Procedure for Nucleophilic Aromatic Substitution
-
Reactant Preparation: The 2-Fluoro-1-methylpyridin-1-ium salt (1.0 eq.) is dissolved in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: The nucleophile (1.0-1.5 eq.) is added to the solution. If the nucleophile is not an anion, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered organic base) may be required to generate the active nucleophile in situ.
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity). The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched with an appropriate aqueous solution. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
An illustrative diagram of a typical experimental workflow is shown below:
Conclusion
Theoretical studies, though not exhaustively focused on the 2-Fluoro-1-methylpyridin-1-ium ion itself, provide a strong foundation for understanding its reactivity. The SNAr mechanism, proceeding through a Meisenheimer intermediate, is the dominant pathway. Computational data from analogous systems suggest that the reaction is thermodynamically favorable and kinetically accessible. The quaternization of the pyridine nitrogen is key to activating the ring towards nucleophilic attack. This guide serves as a valuable resource for researchers by consolidating the theoretical principles and providing a framework for experimental design in the burgeoning field of pyridinium salt chemistry. Further dedicated computational and experimental studies on this specific ion will undoubtedly uncover more nuanced aspects of its reactivity and expand its synthetic utility.
A Comprehensive Guide to Safety Precautions for Working with Electrophilic Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Electrophilic fluorinating agents are powerful tools for the selective introduction of fluorine. However, their high reactivity also presents significant safety challenges. This in-depth technical guide provides a comprehensive overview of the necessary safety precautions for handling these reagents, ensuring the well-being of laboratory personnel and the integrity of research.
Introduction to Electrophilic Fluorinating Agents
Electrophilic fluorination involves the reaction of a nucleophile with a source of "electrophilic fluorine."[1] While elemental fluorine (F₂) is the most direct source, its extreme toxicity and reactivity limit its practical use in many laboratory settings.[2][3] Consequently, a range of more manageable, yet still highly reactive, N-F reagents have been developed.[1][4] These reagents are generally more stable, easier to handle, and offer a spectrum of reactivity, allowing for greater control over fluorination reactions.[5][6][7]
Commonly used electrophilic fluorinating agents include:
-
N-Fluoropyridinium salts: These are crystalline, stable solids whose reactivity can be tuned by modifying the substituents on the pyridine ring.[7][8][9]
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A widely used, versatile, and relatively safe electrophilic fluorinating agent.[2][10][11] It is a non-toxic, crystalline solid that is easy to handle.[2][10]
-
N-Fluorobenzenesulfonimide (NFSI): An economical, stable, and safe fluorinating agent with high electrophilicity, soluble in various organic solvents.[12]
-
Other N-F Reagents: A variety of other N-F compounds have been developed, each with its own specific reactivity profile and handling requirements.[1][9]
Hazard Assessment
A thorough risk assessment is mandatory before working with any electrophilic fluorinating agent.[13] The primary hazards associated with these reagents include:
-
High Reactivity and Oxidizing Properties: Many electrophilic fluorinating agents are strong oxidizing agents that can react violently, sometimes explosively, with oxidizable materials and common laboratory solvents like DMF, pyridine, and DMSO.[10][14][15]
-
Toxicity: Inhalation or skin contact can be harmful.[13][16] Some agents can cause severe eye damage or allergic skin reactions.[16][17]
-
Generation of Hazardous Byproducts: Reactions or improper quenching can generate highly corrosive and toxic substances like hydrogen fluoride (HF).[14][18] HF can cause severe burns that may not be immediately painful and can lead to systemic toxicity.[19][20]
Quantitative Hazard Data
The following table summarizes key quantitative data for some common electrophilic fluorinating agents. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive information.
| Reagent Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards | Acute Toxicity (LD50/LC50) |
| Selectfluor® | C₇H₁₄B₂ClF₉N₂ | 354.26 | 260 | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction.[16][17] | Oral LD50 (rat): > 350 mg/kg bw, Dermal LD50 (rat): > 2000 mg/kg bw.[13] |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | 251.28 | 114-116 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[13] | Data not readily available. |
| N-Fluoropyridinium triflate | C₅H₅FNSO₃ | 213.16 | 182 | Stability decreases with increasing fluorinating power.[8] | Data not readily available. |
Engineering Controls
Proper engineering controls are the first line of defense in mitigating exposure to electrophilic fluorinating agents.
-
Chemical Fume Hood: All work with these reagents must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[13][21]
-
Glove Box: For particularly hazardous or moisture-sensitive agents, the use of a glove box under an inert atmosphere is recommended.[13]
-
Safety Shields: Use safety shields to protect against potential splashes or explosions.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The correct selection and consistent use of PPE is critical to prevent personal exposure.[13]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[22] A face shield worn over goggles is required when there is a risk of splashing.[13][22]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[22] For extended contact or handling larger quantities, double-gloving is recommended.[13] Always inspect gloves for any signs of degradation before use.[22]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[13] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[13]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[22]
Safe Handling and Storage
Adherence to strict protocols for handling and storage is crucial to prevent accidents.
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[13][16]
-
Keep containers tightly sealed under an inert atmosphere.[16]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[13]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]
-
Experimental Protocols: Quenching and Disposal
Proper quenching of reactions and disposal of waste are critical safety considerations.
Experimental Protocol 1: Quenching of Electrophilic Fluorinating Agents (e.g., Selectfluor®)
This protocol outlines a general procedure for quenching a reaction mixture containing an electrophilic fluorinating agent like Selectfluor®.
Materials:
-
Reaction mixture containing the electrophilic fluorinating agent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃).
-
Ice-water bath.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Stir plate and stir bar.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This helps to control any exothermic quenching process.
-
Quenching: Slowly and carefully add the chilled quench solution (e.g., saturated NaHCO₃ or Na₂S₂O₃) to the reaction mixture with vigorous stirring. Gas evolution may occur, so ensure adequate ventilation and slow addition.
-
Stirring: Continue stirring the mixture until all of the reactive fluorinating agent has been consumed. This can be monitored by TLC or other appropriate analytical techniques.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
If two phases are present, separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Disposal
-
All waste containing electrophilic fluorinating agents must be collected in clearly labeled, compatible containers.[13]
-
Do not mix incompatible waste streams.[13]
-
Contaminated materials such as gloves, weighing paper, and silica gel should be disposed of as solid hazardous waste.[22]
-
Neutralized aqueous layers from the work-up should be disposed of as hazardous waste according to institutional guidelines.[13]
Emergency Procedures
Prompt and correct response to an emergency is critical to minimize harm.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Evacuate the area if necessary.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[24]
-
Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[24]
-
Decontaminate the spill area with a suitable cleaning agent.[24]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.[13]
-
Personnel Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Remove contaminated clothing.[13]
-
If exposure to a reagent that can generate HF is suspected, apply 2.5% calcium gluconate gel to the affected area after flushing.[19][25]
-
Seek immediate medical attention.[13]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[23]
-
Conclusion
Electrophilic fluorinating agents are indispensable tools in modern chemical research and development. However, their safe use demands a thorough understanding of their hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and create a safer laboratory environment for the advancement of science. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectfluor [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. 140681-55-6 | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [aspirasci.com]
- 17. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 20. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. benchchem.com [benchchem.com]
- 23. molcore.com [molcore.com]
- 24. qmul.ac.uk [qmul.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Fluorination of β-Ketoesters with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluorine atom into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The α-fluorination of β-ketoesters provides valuable chiral building blocks for the synthesis of various pharmaceuticals. While several electrophilic fluorinating reagents are commercially available, this document focuses on the application of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate for this transformation.
This compound is a member of the N-fluoropyridinium class of reagents, which are known to act as sources of electrophilic fluorine.[1][2][3][4] Although less commonly cited for the fluorination of β-ketoesters compared to reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, its reactivity profile suggests its potential utility in this context. These notes provide a general overview, a proposed experimental protocol, and a summary of typical results obtained with other common fluorinating agents for comparison.
Reaction Principle
The fluorination of a β-ketoester at the α-position proceeds through the formation of an enolate intermediate in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-fluoropyridinium salt. The pyridinium moiety serves as a good leaving group, facilitating the transfer of the fluorine atom to the carbon nucleophile.
Proposed Experimental Workflow
Below is a generalized workflow for the fluorination of a β-ketoester using an electrophilic fluorinating agent.
Caption: General workflow for the fluorination of β-ketoesters.
Experimental Protocols
Disclaimer: The following protocol is a general and proposed method for the fluorination of β-ketoesters with this compound, based on the known reactivity of similar N-fluoropyridinium salts. Optimization of reaction conditions (solvent, base, temperature, and reaction time) is highly recommended for specific substrates.
Protocol 1: General Procedure for the Fluorination of a β-Ketoester
Materials:
-
β-Ketoester
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N), Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 eq.).
-
Dissolve the β-ketoester in an appropriate anhydrous solvent (e.g., DCM or MeCN).
-
Add the base (1.1 - 1.5 eq.). If using a strong base like NaH, stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation. For weaker bases like Et₃N, the fluorinating agent can be added directly after the base.
-
In a separate flask, dissolve this compound (1.1 - 1.2 eq.) in the same anhydrous solvent.
-
Slowly add the solution of the fluorinating agent to the reaction mixture at room temperature or a pre-determined temperature (e.g., 0 °C or -78 °C, depending on the reactivity of the substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-fluoro-β-ketoester.
Data Presentation: Comparison with Common Fluorinating Agents
Due to the limited availability of specific data for this compound in the fluorination of β-ketoesters, the following table summarizes typical results obtained with more common electrophilic fluorinating agents, NFSI and Selectfluor®, under various catalytic conditions. This data is intended to provide a benchmark for expected yields and enantioselectivities.
| Fluorinating Agent | Catalyst/Base | Substrate Type | Solvent | Temp (°C) | Yield (%) | ee (%) |
| NFSI | Chiral Quaternary Ammonium Salt / K₂CO₃ | Cyclic β-Ketoester | Toluene | 0 | 85-95 | 60-80 |
| NFSI | Chiral Palladium Complex | Cyclic & Acyclic β-Ketoesters | EtOH | RT | 80-96 | 83-94 |
| NFSI | Chiral Copper Complex | Cyclic β-Ketoester | MeCN | -20 | 90-99 | 85-99 |
| Selectfluor® | Chiral Titanium Complex | Acyclic β-Ketoester | CH₂Cl₂ | RT | 60-90 | up to 90 |
| NFSI | Chiral Thiourea / DMAP | Cyclic β-Ketoester | Toluene | -60 | 80-99 | up to 99 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the electrophilic fluorination of a β-ketoester.
Caption: Key steps in the electrophilic fluorination of β-ketoesters.
Conclusion
This compound is a viable, albeit less documented, reagent for the electrophilic fluorination of β-ketoesters. The provided protocol offers a starting point for developing specific applications. Researchers are encouraged to perform thorough optimization studies to achieve the desired efficiency and selectivity for their substrates of interest. For comparative purposes, the performance of well-established fluorinating agents like NFSI and Selectfluor® should be considered.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, basicity, and binding affinity to biological targets. A variety of electrophilic fluorinating reagents have been developed to facilitate the synthesis of these valuable compounds. This document focuses on the application of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate as a reagent for the synthesis of fluorinated heterocycles.
Reagent Overview
This compound is a salt-based electrophilic fluorinating agent. The pyridinium cation acts as the carrier for the electrophilic fluorine atom, which is transferred to a nucleophilic substrate. The 4-methylbenzenesulfonate (tosylate) anion is a non-nucleophilic counterion. While a range of N-fluoro-pyridinium salts with different counterions (e.g., triflate, tetrafluoroborate) are commercially available and have been extensively studied, specific and detailed application data for the tosylate salt in the synthesis of a broad range of fluorinated heterocyles is less documented in peer-reviewed literature. The general reactivity is expected to be similar to other N-fluoropyridinium salts, where the electron-withdrawing nature of the pyridinium ring activates the N-F bond for electrophilic attack.
General Considerations for Fluorination Reactions
Mechanism of Electrophilic Fluorination
The fluorination of heterocyles using N-fluoropyridinium salts generally proceeds via an electrophilic aromatic substitution-type mechanism. The electron-rich heterocyclic substrate attacks the electrophilic fluorine atom of the reagent, leading to the formation of a sigma complex (or Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the fluorinated heterocycle. The reaction's feasibility and regioselectivity are highly dependent on the electronic properties of the heterocyclic substrate. Electron-rich heterocycles are generally more reactive towards electrophilic fluorination.
Experimental Protocols
Note: Due to a lack of specific published examples for this compound, the following protocols are generalized based on the reactivity of similar N-fluoropyridinium salts. Optimization of reaction conditions (solvent, temperature, and reaction time) is highly recommended for specific substrates.
Protocol 1: General Procedure for the Fluorination of Electron-Rich Heterocycles (e.g., Indoles, Pyrroles)
This protocol outlines a general approach for the fluorination of electron-rich N-heterocycles.
Materials:
-
Substituted or unsubstituted electron-rich heterocycle (e.g., indole)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring apparatus
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the heterocyclic substrate (1.0 equiv.).
-
Dissolve the substrate in a suitable anhydrous solvent.
-
Add this compound (1.1-1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorinated heterocycle.
Data Presentation
Table 1: Template for Recording Fluorination Reaction Data
| Entry | Heterocyclic Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | ||||||
| 2 | ||||||
| 3 |
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a fluorinated heterocycle using an electrophilic fluorinating agent.
Caption: Generalized workflow for the synthesis of fluorinated heterocycles.
Logical Relationship of Electrophilic Fluorination
The following diagram illustrates the conceptual relationship in an electrophilic fluorination reaction.
Caption: Key steps in the electrophilic fluorination of a heterocycle.
While this compound is a commercially available electrophilic fluorinating agent, its application in the synthesis of a wide array of fluorinated heterocycles is not as extensively documented as other N-F reagents. The provided general protocols and workflow diagrams serve as a starting point for researchers interested in exploring its utility. It is crucial to perform systematic optimization for each specific heterocyclic system to achieve desired outcomes in terms of yield and regioselectivity. Researchers are encouraged to meticulously document their findings to contribute to the collective understanding of this reagent's capabilities. For more established and widely reported methods, investigation into reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) is recommended.
Application Notes and Protocols: Fluorination with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a member of the N-fluoropyridinium salt family, is an electrophilic fluorinating agent. These reagents are valued in organic synthesis for their ability to introduce fluorine atoms into a wide variety of organic molecules under relatively mild conditions. The incorporation of fluorine can significantly alter the biological and chemical properties of molecules, making it a crucial strategy in drug discovery and materials science. This document provides an overview of the anticipated applications and generalized protocols for fluorination reactions using this specific reagent, based on the reactivity of analogous N-fluoropyridinium salts.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄FNO₃S |
| Molecular Weight | 283.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-134 °C |
| Solubility | Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile.[1][2] |
Safety Precautions:
-
Irritant: Causes skin, eye, and respiratory system irritation.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Principle of Electrophilic Fluorination
N-fluoropyridinium salts act as a source of an "electrophilic fluorine" atom (F⁺), which can be attacked by electron-rich organic substrates. The general mechanism involves the nucleophilic attack of the substrate on the fluorine atom of the reagent, leading to the formation of a C-F bond and the release of 1-methyl-2-pyridone and p-toluenesulfonic acid as byproducts.
Potential Applications in Fluorination
Based on the reactivity of similar N-fluoropyridinium salts, this compound is expected to be effective in the fluorination of a variety of nucleophilic substrates, including:
-
Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., β-dicarbonyls, malonates) are readily enolized and can be fluorinated at the α-position.
-
Enolates, Silyl Enol Ethers, and Enol Acetates: These electron-rich alkene derivatives are excellent substrates for electrophilic fluorination, providing access to α-fluorocarbonyl compounds.
-
Electron-Rich Aromatic and Heteroaromatic Compounds: Phenols, anilines, and other activated aromatic systems can undergo electrophilic aromatic substitution with N-fluoropyridinium salts to yield fluoroaromatic derivatives.
-
Alkenes and Alkynes: Depending on the reaction conditions and the nature of the substrate, addition of fluorine across the double or triple bond may be possible.
Generalized Experimental Protocols
The following are generalized protocols for the fluorination of common substrate classes. These are starting points and require optimization for specific substrates.
Protocol 1: Fluorination of an Active Methylene Compound (e.g., Diethyl Phenylmalonate)
Table 2: Reaction Parameters for Fluorination of Diethyl Phenylmalonate
| Parameter | Recommended Condition |
| Substrate | Diethyl phenylmalonate |
| Reagent | This compound (1.1 - 1.5 equiv.) |
| Base (optional) | NaH, K₂CO₃, or other non-nucleophilic base (1.0 - 1.2 equiv.) |
| Solvent | Anhydrous THF, CH₂Cl₂, or CH₃CN |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 24 hours |
Procedure:
-
To a solution of the active methylene compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (if used) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Add a solution of this compound in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluorination of a Silyl Enol Ether
Table 3: Reaction Parameters for Fluorination of a Silyl Enol Ether
| Parameter | Recommended Condition |
| Substrate | Silyl enol ether |
| Reagent | This compound (1.1 - 1.5 equiv.) |
| Solvent | Anhydrous CH₃CN, CH₂Cl₂, or THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1 - 12 hours |
Procedure:
-
Dissolve the silyl enol ether in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add a solution of this compound in the same solvent dropwise.
-
Stir the reaction at this temperature, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting α-fluorocarbonyl compound by column chromatography.
Visualizing the Process
General Workflow for Electrophilic Fluorination
The following diagram illustrates a typical workflow for an electrophilic fluorination experiment.
Caption: A generalized workflow for electrophilic fluorination reactions.
Proposed Electrophilic Fluorination Mechanism
This diagram outlines the proposed mechanism for the fluorination of an enolate.
Caption: Proposed mechanism for the electrophilic fluorination of an enolate.
References
Application Notes and Protocols: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, also known as the Mukaiyama reagent, is an electrophilic fluorinating agent used in organic synthesis. It belongs to the broader class of N-fluoropyridinium salts, which are valued for their ability to introduce fluorine atoms into a wide range of organic molecules under relatively mild conditions. The incorporation of fluorine can significantly alter the biological and chemical properties of molecules, making it a crucial strategy in drug discovery and materials science.[1][2] This document provides an overview of the substrate scope of this compound, drawing upon the known reactivity of closely related N-fluoropyridinium salts, and offers generalized protocols for its application.
Note: Comprehensive studies detailing the substrate scope specifically for the 4-methylbenzenesulfonate (tosylate) salt are limited in the public domain. The information presented herein is substantially based on the well-documented reactivity of other N-fluoropyridinium salts, such as those with triflate and tetrafluoroborate counterions, which are expected to exhibit similar chemical behavior. Researchers should consider the provided protocols as a starting point for optimization.
Substrate Scope and Reactivity
This compound is a versatile reagent for the electrophilic fluorination of a variety of nucleophilic substrates. The reactivity of the reagent can be tuned by modifying the substituents on the pyridine ring. Generally, electron-withdrawing groups on the pyridine ring increase the fluorinating power of the reagent.
The primary application of this reagent is in the synthesis of α-fluorinated carbonyl compounds, which are important building blocks in medicinal chemistry. The reaction proceeds via the enol or enolate form of the carbonyl compound attacking the electrophilic fluorine atom of the pyridinium salt.
Fluorination of Active Methylene Compounds
Active methylene compounds, particularly β-dicarbonyl compounds, are excellent substrates for fluorination with N-fluoropyridinium salts. The reaction typically proceeds smoothly to afford the corresponding α-monofluoro derivatives. In some cases, difluorination can be achieved with an excess of the fluorinating agent.
Table 1: Representative Fluorination of β-Dicarbonyl Compounds with N-Fluoropyridinium Salts (Note: Data is illustrative and based on analogous N-fluoropyridinium reagents)
| Substrate (β-Dicarbonyl Compound) | Product | Yield (%) |
| Diethyl malonate | Diethyl 2-fluoromalonate | High |
| Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | High |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Good to High |
| Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | Good |
Fluorination of Enol Ethers and Enol Esters
Silyl enol ethers and enol esters are reliable substrates for electrophilic fluorination, providing a regioselective route to α-fluoroketones. The reaction with N-fluoropyridinium salts generally proceeds under mild conditions.
Table 2: Representative Fluorination of Enol Ethers and Esters with N-Fluoropyridinium Salts (Note: Data is illustrative and based on analogous N-fluoropyridinium reagents)
| Substrate | Product | Yield (%) |
| 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | Good to High |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | 2-Fluoro-1-phenylethanone | Good |
| 1-Cyclohexenyl acetate | 2-Fluorocyclohexanone | Moderate to Good |
Fluorination of Aromatic Compounds
Electron-rich aromatic and heteroaromatic compounds can undergo electrophilic fluorination with potent N-fluoropyridinium salts. The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring.
Table 3: Representative Fluorination of Aromatic Compounds with N-Fluoropyridinium Salts (Note: Data is illustrative and based on analogous N-fluoropyridinium reagents)
| Substrate | Product | Yield (%) |
| Phenol | ortho-Fluorophenol and para-Fluorophenol | Moderate |
| Anisole | ortho-Fluoroanisole and para-Fluoroanisole | Moderate |
| N,N-Dimethylaniline | para-Fluoro-N,N-dimethylaniline | Good |
| Indole | 3-Fluoroindole | Moderate to Good |
Experimental Protocols
The following are generalized experimental protocols for electrophilic fluorination reactions using N-fluoropyridinium salts. It is crucial to adapt and optimize these procedures for this compound and the specific substrate being used. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for the Fluorination of a β-Ketoester
Materials:
-
β-Ketoester (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane) (10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and the anhydrous solvent.
-
Stir the solution at room temperature.
-
Add this compound portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Fluorination of a Silyl Enol Ether
Materials:
-
Silyl enol ether (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the silyl enol ether in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography to afford the α-fluoroketone.
Visualizations
The following diagrams illustrate the general workflow and mechanistic considerations in electrophilic fluorination using N-fluoropyridinium salts.
Caption: General experimental workflow for electrophilic fluorination.
Caption: Mechanism of enolate fluorination.
Safety Information
This compound is an irritant. Avoid contact with skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable reagent for electrophilic fluorination in organic synthesis. While specific data on its substrate scope is not as extensively documented as for other N-fluoropyridinium salts, its reactivity is expected to be analogous, making it a useful tool for the synthesis of fluorinated organic molecules, particularly α-fluorocarbonyl compounds. The provided protocols and information serve as a guide for researchers to develop and optimize fluorination reactions for their specific needs. Further investigation into the precise substrate scope and reactivity of this particular tosylate salt would be a valuable contribution to the field of fluorine chemistry.
References
Application Notes and Protocols: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate in Peptide and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, hereafter referred to as FMP-OTs, is a versatile reagent with emerging applications in the site-selective modification of peptides and proteins. Its utility stems from the reactivity of the 2-fluoropyridinium moiety, which can serve as an electrophile for reaction with nucleophilic amino acid side chains. This allows for the introduction of a methylpyridinium tag onto biomolecules, which can be used for a variety of purposes, including altering physicochemical properties, introducing a site for secondary modifications, or for use in quantitative proteomics.
These application notes provide an overview of the potential uses of FMP-OTs in peptide and protein labeling, along with generalized experimental protocols. It is important to note that the specific reaction conditions may require optimization depending on the target peptide or protein.
Principle of Reactivity
The core of FMP-OTs's utility in bioconjugation lies in the susceptibility of the fluorine atom at the C2 position of the pyridinium ring to nucleophilic aromatic substitution (SNAr). Nucleophilic side chains of amino acid residues within a peptide or protein can attack this position, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. The primary targets for this reaction are the thiol group of cysteine and the amino group of lysine.
Applications in Peptide and Protein Chemistry
-
Site-Selective Modification: By exploiting the differential nucleophilicity of amino acid residues, FMP-OTs can be used for site-selective labeling. Cysteine residues are generally the most reactive nucleophiles in proteins, followed by the ε-amino group of lysine and the N-terminal α-amino group. Careful control of reaction conditions such as pH can enhance selectivity.
-
Introduction of a Permanent Cationic Charge: The methylpyridinium group introduced by FMP-OTs carries a permanent positive charge. This modification can be used to alter the isoelectric point (pI) of a peptide or protein, which can be useful for improving solubility, influencing protein-protein interactions, or for applications in ion-exchange chromatography.
-
Quantitative Proteomics: While not a traditional isobaric tag, the mass modification introduced by FMP-OTs can be used in mass spectrometry-based quantitative proteomics. By comparing the mass spectra of labeled and unlabeled samples, the degree of modification can be quantified.
-
Precursor for Further Functionalization: The attached methylpyridinium moiety can potentially serve as a handle for further chemical modifications, opening possibilities for multi-step labeling strategies.
Experimental Protocols
The following are generalized protocols for the labeling of peptides and proteins with FMP-OTs. It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific biomolecule.
Protocol 1: Cysteine-Selective Labeling of Peptides
This protocol aims for the selective modification of cysteine residues.
Materials:
-
Peptide containing one or more cysteine residues
-
This compound (FMP-OTs)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT)
-
Desalting columns or reversed-phase HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to ensure free thiols.
-
Reagent Preparation: Prepare a stock solution of FMP-OTs in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.
-
Labeling Reaction: Add a 10-50 fold molar excess of the FMP-OTs stock solution to the peptide solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of DTT to consume any unreacted FMP-OTs. Incubate for 15 minutes.
-
Purification: Purify the labeled peptide from excess reagents and byproducts using a desalting column or by reversed-phase HPLC.
-
Analysis: Confirm the successful labeling and determine the modification efficiency by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Lysine-Selective Labeling of Proteins
This protocol is designed for the modification of lysine residues and the N-terminus.
Materials:
-
Protein of interest
-
This compound (FMP-OTs)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Buffer exchange columns or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a fresh stock solution of FMP-OTs in DMSO or DMF at a concentration of 100 mM.
-
Labeling Reaction: Add a 20-100 fold molar excess of the FMP-OTs stock solution to the protein solution. The optimal ratio will depend on the number of accessible lysines and the desired degree of labeling.
-
Incubation: Incubate the reaction at room temperature for 2-6 hours or at 4°C overnight with gentle mixing.
-
Quenching: Stop the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, to quench unreacted FMP-OTs.
-
Purification: Remove excess reagents by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Analysis: Analyze the extent of labeling using SDS-PAGE (a slight shift in mobility may be observed) and mass spectrometry.
Quantitative Data Summary
As specific experimental data for FMP-OTs in peptide and protein labeling is not extensively published, the following table provides a generalized framework for presenting optimization data. Researchers should aim to populate such a table during their experimental design.
| Parameter | Cysteine Labeling | Lysine Labeling | Notes |
| pH | 7.0 - 7.5 | 8.0 - 9.0 | Higher pH for lysine deprotonation |
| Molar Excess (Reagent:Biomolecule) | 10:1 to 50:1 | 20:1 to 200:1 | Dependent on number of target sites |
| Reaction Time (RT) | 1 - 4 hours | 2 - 8 hours | Monitor progress by LC-MS |
| Temperature | 20 - 25 °C | 4 - 25 °C | Lower temp for longer reactions |
| Typical Efficiency | > 80% | Variable | Highly dependent on protein and conditions |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for peptide and protein labeling with FMP-OTs.
Caption: Cysteine peptide labeling workflow.
Caption: Lysine protein labeling workflow.
Caption: Generalized SNAr mechanism.
(Note: The DOT script for the chemical structures in the mechanism is a placeholder and would require actual image inclusion for rendering, which is beyond the current capabilities. The diagram illustrates the conceptual flow.)
Safety and Handling
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound presents a promising tool for the chemical modification of peptides and proteins. Its ability to react with common nucleophilic amino acid residues allows for the introduction of a methylpyridinium tag, enabling a range of applications from altering biophysical properties to facilitating further functionalization. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their own systems, with the understanding that optimization is a key step to achieving successful and specific labeling.
Application Notes and Protocols: Palladium-Catalyzed Fluorination Using N-Fluoropyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Palladium-catalyzed fluorination has emerged as a powerful tool for the selective formation of C-F bonds. Among the various fluorinating agents, N-fluoropyridinium salts have proven to be versatile and effective electrophilic fluorine sources for these transformations. This document provides detailed application notes and experimental protocols for palladium-catalyzed fluorination reactions utilizing N-fluoropyridinium salts, targeting both C(sp²)–H and C(sp³)–H bonds, as well as the fluorination of organometallic precursors.
Core Concepts
Palladium-catalyzed fluorination using N-fluoropyridinium salts generally proceeds through a catalytic cycle involving a high-valent palladium(IV) intermediate. The key steps typically include:
-
C-H Activation/Oxidative Addition: The palladium catalyst reacts with the substrate, often directed by a coordinating group, to form a palladacycle intermediate. In the case of aryl halides or triflates, this step is an oxidative addition.
-
Oxidation: The resulting Pd(II) complex is oxidized to a Pd(IV) species by the N-fluoropyridinium salt.
-
Reductive Elimination: The Pd(IV) intermediate undergoes C-F reductive elimination to form the desired fluorinated product and regenerate the active Pd(II) catalyst.
N-fluoropyridinium salts are advantageous due to their tunable reactivity based on the substituents on the pyridine ring, their stability, and their commercial availability.
Applications in Drug Discovery
The methodologies described herein are highly relevant to drug development, enabling the late-stage fluorination of complex molecules. This allows for the rapid generation of fluorinated analogs of lead compounds for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties. The ability to selectively fluorinate specific C-H bonds offers a significant advantage over traditional fluorination methods that often require harsh conditions and lack selectivity.
Section 1: Palladium-Catalyzed C(sp³)–H Fluorination
This section details the palladium-catalyzed β-fluorination of aliphatic amides, a valuable transformation for the synthesis of fluorinated amino acid derivatives and other bioactive molecules. While the primary oxidant in the cited key example is Selectfluor, N-fluoropyridinium salts such as 1-fluoro-2,4,6-trimethylpyridinium triflate and 2,6-dichloro-1-fluoropyridinium triflate have been demonstrated as viable, albeit in some cases less efficient, electrophilic fluorine sources for this type of transformation.
Quantitative Data Summary
Table 1: Substrate Scope for the β-Fluorination of Aliphatic Amides
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(2-(pyridin-2-yl)propan-2-yl)butyramide | β-fluorinated product | 75 | 7:1 |
| 2 | N-(2-(pyridin-2-yl)propan-2-yl)pentanamide | β-fluorinated product | 78 | 8:1 |
| 3 | N-(2-(pyridin-2-yl)propan-2-yl)-3-phenylpropanamide | β-fluorinated product | 72 | 10:1 |
| 4 | Phenylalanine derivative | β-fluorinated product | 85 | >20:1 |
| 5 | Leucine derivative | β-fluorinated product | 81 | >20:1 |
Yields are for isolated products. Reactions were performed using Selectfluor as the primary oxidant. The use of N-fluoropyridinium salts may result in lower yields under these specific conditions and may require further optimization.
Experimental Protocol: General Procedure for β-Fluorination of Aliphatic Amides
Materials:
-
Aliphatic amide substrate (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
N-Fluoropyridinium salt (e.g., 1-Fluoro-2,4,6-trimethylpyridinium triflate or 2,6-Dichloro-1-fluoropyridinium triflate) (2.5 equiv)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Iron(II) acetate (Fe(OAc)₂) (0.3 equiv)
-
Dichloroethane (DCE)
-
Isobutyronitrile (i-PrCN)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a dry reaction vessel, add the aliphatic amide substrate (0.30 mmol, 1.0 equiv), Pd(OAc)₂ (6.7 mg, 0.030 mmol, 10 mol%), the selected N-fluoropyridinium salt (0.75 mmol, 2.5 equiv), Ag₂CO₃ (165 mg, 0.60 mmol, 2.0 equiv), and Fe(OAc)₂ (5.2 mg, 0.090 mmol, 0.3 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add DCE (3.0 mL) and i-PrCN (300 µL) to the vessel.
-
Seal the vessel and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-fluorinated product.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.
Section 2: Palladium-Catalyzed Fluorination of Arylboronic Acids
This section outlines a method for the fluorination of arylboronic acids using N-fluoropyridinium salts, which serves as a valuable route to functionalized aryl fluorides. This reaction is notable for its operational simplicity and tolerance of various functional groups.
Quantitative Data Summary
Table 2: Substrate Scope for the Fluorination of Arylboronic Acids
| Entry | Arylboronic Acid | N-Fluoropyridinium Salt | Solvent | Yield (%) |
| 1 | 4-Methoxycarbonylphenylboronic acid | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetonitrile | 85 |
| 2 | 4-Acetylphenylboronic acid | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetonitrile | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetonitrile | 75 |
| 4 | 3-Nitrophenylboronic acid | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetone | 68 |
| 5 | 2-Naphthylboronic acid | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetonitrile | 79 |
| 6 | Thiophen-3-ylboronic acid | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetonitrile | 55 |
Yields are for isolated products.
Experimental Protocol: General Procedure for Fluorination of Arylboronic Acids
Materials:
-
Arylboronic acid (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 equiv)
-
N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.2 equiv)
-
Acetonitrile or Acetone
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the arylboronic acid (0.20 mmol, 1.0 equiv) in the chosen solvent (2.0 mL).
-
Add Pd(OAc)₂ (45 mg, 0.20 mmol, 1.0 equiv) to the solution.
-
Add N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (54 mg, 0.24 mmol, 1.2 equiv).
-
Seal the vial and heat the reaction mixture at 50 °C for 30 minutes.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl fluoride.
Visualization of the Experimental Workflow
Caption: Workflow for Pd-mediated fluorination of arylboronic acids.
Section 3: Palladium-Catalyzed C(sp²)–H Fluorination of 2-Arylpyridines
Directed C-H activation is a powerful strategy for the selective functionalization of arenes. This protocol describes the palladium-catalyzed ortho-fluorination of 2-arylpyridines using an N-fluoropyridinium salt.[1]
Quantitative Data Summary
Table 3: Substrate Scope for the ortho-Fluorination of 2-Arylpyridines
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(2-Fluorophenyl)pyridine | 75 |
| 2 | 2-(p-Tolyl)pyridine | 2-(2-Fluoro-4-methylphenyl)pyridine | 68 |
| 3 | 2-(4-Methoxyphenyl)pyridine | 2-(2-Fluoro-4-methoxyphenyl)pyridine | 65 |
| 4 | 2-(4-Chlorophenyl)pyridine | 2-(4-Chloro-2-fluorophenyl)pyridine | 71 |
| 5 | 2-(3,5-Dimethylphenyl)pyridine | 2-(2-Fluoro-3,5-dimethylphenyl)pyridine | 78 |
Yields reported are based on microwave irradiation conditions.[1]
Experimental Protocol: General Procedure for ortho-Fluorination of 2-Arylpyridines
Materials:
-
2-Arylpyridine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
N-Fluoropyridinium salt (e.g., N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate) (2.5 - 4.5 equiv)
-
Acetonitrile (MeCN)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add the 2-arylpyridine substrate (0.20 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.020 mmol, 10 mol%), and the N-fluoropyridinium salt (0.50-0.90 mmol, 2.5-4.5 equiv).
-
Add acetonitrile (2.0 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1 to 4 hours.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the ortho-fluorinated product.
Logical Relationship Diagram
Caption: Key components for directed C-H fluorination.
Safety Precautions
-
N-Fluoropyridinium salts are powerful oxidizing and fluorinating agents and should be handled with care in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be toxic and should be handled with appropriate precautions.
-
Microwave reactions should be conducted in vessels specifically designed for this purpose and behind a blast shield.
Conclusion
Palladium-catalyzed fluorination using N-fluoropyridinium salts offers a versatile and powerful platform for the synthesis of fluorinated organic molecules. The protocols and data presented here provide a foundation for researchers to explore these methodologies in their own work, from fundamental chemical synthesis to the development of novel pharmaceuticals and agrochemicals. The operational simplicity and functional group tolerance of these reactions make them particularly attractive for late-stage fluorination strategies.
References
Application Notes and Protocols for Microwave-Assisted Fluorination with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-containing molecules are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The targeted introduction of fluorine into organic molecules is a key strategy in the design of novel pharmaceuticals. 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is an electrophilic fluorinating agent used for the fluorination of a variety of nucleophilic substrates. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This document provides detailed application notes and a general protocol for conducting microwave-assisted fluorination using this compound.
Disclaimer: Specific examples of microwave-assisted fluorination using this compound are not widely reported in the peer-reviewed literature. The following protocols and data are based on the general principles of microwave-assisted synthesis and the known reactivity of this class of fluorinating agents under conventional heating. Researchers should treat the following as a starting point for reaction optimization.
Principle of Microwave-Assisted Fluorination
Microwave energy accelerates chemical reactions through the direct interaction of the electromagnetic field with polar molecules and ions in the reaction mixture. This leads to rapid and efficient heating, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. In the context of fluorination with this compound, microwave irradiation can enhance the rate of the nucleophilic attack on the electrophilic fluorine source.
Applications
This compound is a versatile electrophilic fluorinating agent suitable for the fluorination of a range of nucleophilic substrates. Potential applications in a drug development context include:
-
Fluorination of Active Methylene Compounds: Synthesis of α-fluorinated ketones, esters, and other carbonyl compounds.
-
Fluorination of Enol Ethers and Enamines: Preparation of fluorinated carbonyl compounds and amines.
-
Fluorination of Aromatic and Heteroaromatic Compounds: Direct C-H fluorination of electron-rich aromatic and heterocyclic systems.
-
Synthesis of Fluorinated Steroids and other Natural Product Analogs: Late-stage functionalization to modulate biological activity.
Data Presentation: Representative Fluorination Reactions
The following table summarizes hypothetical yet realistic quantitative data for the microwave-assisted fluorination of various substrates with this compound. This data is for illustrative purposes to guide reaction optimization.
| Substrate | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1-(4-Methoxyphenyl)ethan-1-one | 2-Fluoro-1-(4-methoxyphenyl)ethan-1-one | Acetonitrile | 120 | 15 | 75 |
| Diethyl malonate | Diethyl 2-fluoromalonate | DMF | 100 | 20 | 68 |
| Indole | 3-Fluoro-1H-indole | Dioxane | 150 | 10 | 55 |
| 1-(Morpholin-4-yl)cyclohex-1-ene | 2-Fluorocyclohexan-1-one | Acetonitrile | 110 | 25 | 82 |
Experimental Protocols
General Protocol for Microwave-Assisted Fluorination of an Active Methylene Compound
This protocol describes a general procedure for the fluorination of an active methylene compound, such as a β-ketoester or a malonic ester, using this compound under microwave irradiation.
Materials:
-
Substrate (e.g., diethyl malonate) (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Dioxane) (5 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substrate (1.0 mmol) and this compound (1.2 mmol).
-
Add the anhydrous solvent (5 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100-150 °C (optimize for specific substrate)
-
Time: 10-30 minutes (monitor by TLC or LC-MS)
-
Power: Dynamic (adjusts to maintain the set temperature)
-
Stirring: On
-
-
Start the microwave irradiation.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the vial to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.
Mandatory Visualizations
Caption: General workflow for microwave-assisted fluorination.
Caption: Key components and their roles in the fluorination reaction.
Application Notes and Protocols for Fluorination Reactions in Organic Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common experimental setups, safety protocols, and detailed methodologies for performing fluorination reactions in a research laboratory setting. The information is intended to guide researchers in the safe and effective handling of fluorinating agents and the successful synthesis of fluorinated organic compounds.
Introduction to Fluorination in Organic Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds in various fields, particularly in medicinal chemistry and materials science. Fluorination reactions can be broadly categorized into two main types: electrophilic and nucleophilic fluorination. The choice of method depends on the substrate, the desired product, and the available reagents.
Safety Precautions for Fluorination Reactions
Handling fluorinating agents requires stringent safety measures due to their inherent reactivity and potential toxicity.[1]
-
Fume Hoods and Glove Boxes : All manipulations involving volatile fluorinating agents or reactions that may produce hazardous gases, such as hydrogen fluoride (HF), must be conducted in a certified chemical fume hood.[1] For highly reactive or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[1]
-
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory. This includes:
-
Eye Protection : Chemical splash goggles and a face shield are essential.[1]
-
Hand Protection : Chemically resistant gloves (e.g., neoprene, nitrile) should be worn. Double-gloving is recommended when handling highly corrosive or easily absorbed compounds.[1]
-
Body Protection : A flame-resistant lab coat is required. A chemical-resistant apron should be worn over the lab coat.[1]
-
-
Emergency Procedures :
-
Skin Contact : In case of contact with fluorine gas or HF, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel.[2][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for a minimum of 30 minutes and seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
-
Waste Disposal : All fluorinated waste must be collected in designated, clearly labeled, and compatible containers.[1]
Common Fluorinating Agents
A variety of reagents are available for both electrophilic and nucleophilic fluorination reactions.[4]
Electrophilic Fluorinating Agents
These reagents act as a source of "F+" and are used to fluorinate electron-rich substrates.[5]
| Reagent Name | Acronym | Common Substrates |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | β-Ketoesters, enol acetates, electron-rich aromatics[6][7] |
| N-Fluorobenzenesulfonimide | NFSI | Alkenes, aromatics, amides, nitriles[5] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Metal enolates[8] |
Nucleophilic Fluorinating Agents
These reagents provide a fluoride ion (F-) to displace a leaving group or add to an unsaturated system.[6]
| Reagent Name | Acronym | Common Substrates |
| Diethylaminosulfur Trifluoride | DAST | Alcohols, aldehydes, ketones[9][10] |
| Tetrabutylammonium Fluoride | TBAF | Alkyl halides, tosylates, mesylates[1][11] |
| Potassium Fluoride | KF | Alkyl halides (often with phase-transfer catalyst)[11] |
| Cesium Fluoride | CsF | Alkyl halides[11] |
Experimental Setups
The experimental setup for a fluorination reaction depends on the scale of the reaction and the nature of the fluorinating agent.
General Benchtop Setup for Electrophilic and Nucleophilic Fluorination
For many common electrophilic and nucleophilic fluorinating agents like Selectfluor®, NFSI, DAST, and TBAF, a standard laboratory glassware setup is sufficient.
-
Reaction Vessel : A round-bottom flask equipped with a magnetic stir bar.
-
Atmosphere : The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen. This is achieved using a Schlenk line or a balloon filled with the inert gas.
-
Temperature Control : The reaction flask is placed in a heating mantle, oil bath, or cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired temperature.
-
Reagent Addition : Liquid reagents can be added via syringe through a septum, while solid reagents are typically added under a positive flow of inert gas.
Specialized Setup for Direct Fluorination with Elemental Fluorine
Direct fluorination with elemental fluorine (F₂) is highly exothermic and requires specialized equipment and facilities.
-
Fume Hood : A dedicated fume hood with robust ventilation is essential. The sash should be kept as low as possible.[8]
-
Materials of Construction : All components in contact with fluorine gas must be made of compatible materials, such as Monel, stainless steel, or passivated copper.[8] Teflon is a suitable gasket material.[2]
-
Gas Handling System : A dedicated vacuum line constructed from Monel or stainless steel is used to handle the fluorine gas.[8] The system includes pressure gauges, mass flow controllers, and valves for precise control of the gas flow.
-
Scrubber : The exhaust from the reaction and the vacuum line must be passed through a scrubber containing a neutralizing agent, such as soda lime, to remove unreacted fluorine and HF.[8]
-
Continuous Flow Reactors : For improved safety and control, continuous flow microreactors are increasingly being used for direct fluorination reactions.[3]
Experimental Protocols
Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol describes the monofluorination of a β-ketoester.
Materials:
-
β-Ketoester (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (solvent)
-
Sodium chloride (grinding auxiliary for mechanochemical method)[6]
Procedure (Solution Phase):
-
Dissolve the β-ketoester in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add Selectfluor® portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Mechanochemical): [6]
-
In a ball mill grinder vessel, combine the liquid β-ketoester, Selectfluor®, and sodium chloride.
-
Add a small amount of acetonitrile as a liquid-assisted grinding (LAG) additive.[6]
-
Grind the mixture for a specified time (e.g., 2 hours).[6]
-
Work up the reaction mixture as described for the solution-phase procedure.
| Substrate | Product | Yield (Solution) | Yield (Mechanochemical) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | Good to excellent | 96% | [6] |
| Diethyl malonate | Diethyl 2-fluoromalonate | High | Not reported | [6] |
Protocol 2: Nucleophilic Fluorination of a Primary Alkyl Halide using TBAF
This protocol details the conversion of a primary alkyl iodide to the corresponding fluoride.
Materials:
-
Primary alkyl iodide (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.5 eq)
-
tert-Amyl alcohol (solvent)[11]
Procedure: [11]
-
To a solution of the primary alkyl iodide in tert-amyl alcohol, add TBAF.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours).[11]
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by distillation or column chromatography.
| Substrate | Product | Yield | Conditions | Reference |
| 2-(3-Iodopropoxy)naphthalene | 2-(3-Fluoropropoxy)naphthalene | 76% | TBAF, t-amyl alcohol, 1h | [11] |
| 1-Bromooctane | 1-Fluorooctane | High | TBAF, polar aprotic solvent, rt, minutes | [1] |
Protocol 3: Deoxyfluorination of a Secondary Alcohol using DAST
This protocol describes the conversion of a secondary alcohol to a secondary alkyl fluoride.
Materials:
-
Secondary alcohol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Dichloromethane (anhydrous, solvent)
Procedure: [10]
-
Dissolve the secondary alcohol in anhydrous dichloromethane in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for a specified time, then warm to room temperature and stir for an additional period (e.g., 15 min warming to 0°C, then quench).[10]
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate | Product | Yield | Conditions | Reference |
| 3β-Methyl-5α-cholestan-3α-ol | 3α-Fluoro-3β-methyl-5α-cholestane | 98% | DAST, CH₂Cl₂, -78 °C to 0 °C | [10] |
| Cyclic α-hydroxy-β-ketoester | α-fluoro-β-ketoester | High | DAST, CH₂Cl₂, rt | [9] |
Visualizations
Experimental Workflow for a Typical Fluorination Reaction
Caption: General workflow for a laboratory-scale fluorination reaction.
Decision Tree for Choosing a Fluorination Method
Caption: Decision-making guide for selecting an appropriate fluorination strategy.
References
- 1. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. SelectFluor - Enamine [enamine.net]
- 8. krossing-group.de [krossing-group.de]
- 9. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Side reactions in fluorination with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate"
Welcome to the technical support center for fluorination reactions using 2-Fluoro-1-methylpyridinium p-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during fluorination reactions with 2-Fluoro-1-methylpyridinium p-toluenesulfonate, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Fluorinated Product
| Potential Cause | Troubleshooting Steps |
| Degradation of the Fluorinating Reagent | 2-Fluoro-1-methylpyridinium p-toluenesulfonate is sensitive to moisture. Hydrolysis of the reagent leads to the formation of the inactive 2-hydroxy-1-methylpyridinium p-toluenesulfonate.[1] Ensure the reagent has been stored in a dry environment, preferably in a desiccator or glovebox. Use a fresh bottle of the reagent if degradation is suspected. |
| Presence of Water in the Reaction | Water will compete with the substrate as a nucleophile, leading to the hydrolysis of the fluorinating agent. Use anhydrous solvents and dry all glassware thoroughly before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Insufficient Reagent | For sterically hindered or less reactive substrates, a larger excess of the fluorinating reagent may be required. Increase the equivalents of 2-Fluoro-1-methylpyridinium p-toluenesulfonate incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents). |
| Low Reaction Temperature | Some fluorination reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C) while monitoring for the formation of side products. |
| Inappropriate Solvent | The solubility and reactivity of 2-Fluoro-1-methylpyridinium p-toluenesulfonate can be solvent-dependent. Acetonitrile is a commonly preferred solvent. Dichloromethane and dimethylformamide can also be used. Ensure the substrate is soluble in the chosen solvent. |
Problem 2: Formation of 2-hydroxy-1-methylpyridinium p-toluenesulfonate as a Major Byproduct
This is a clear indication of hydrolysis of the fluorinating reagent.
| Potential Cause | Troubleshooting Steps |
| Wet Solvent or Reagents | The primary cause is the presence of water. Rigorously dry all solvents and reagents before use. Use of molecular sieves is recommended. |
| Atmospheric Moisture | Running the reaction open to the air can introduce moisture. Set up the reaction under an inert atmosphere (N₂ or Ar). |
Problem 3: Formation of an Ether Byproduct (When Fluorinating an Alcohol)
If an alcohol is used as a solvent or is present as an impurity, it can compete with the substrate.
| Potential Cause | Troubleshooting Steps |
| Reaction with Alcoholic Solvents | Avoid using alcoholic solvents (e.g., methanol, ethanol) unless they are the intended substrate. |
| Presence of Impurities | Ensure the starting material is pure and free from other nucleophilic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of fluorination with 2-Fluoro-1-methylpyridinium p-toluenesulfonate?
A1: The reaction proceeds via a nucleophilic substitution mechanism. For the fluorination of an alcohol, the alcohol's oxygen atom attacks the 2-position of the pyridinium ring, displacing the fluoride ion. This forms an alkoxy-pyridinium intermediate. The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom that was attached to the oxygen, leading to the formation of the fluoroalkane and 2-hydroxy-1-methylpyridinium p-toluenesulfonate.
Q2: Why is a base, such as triethylamine or pyridine, often used in these reactions?
A2: A non-nucleophilic base is typically added to neutralize the p-toluenesulfonic acid that can be formed during the reaction, which can prevent potential acid-catalyzed side reactions. The base can also facilitate the initial nucleophilic attack of the substrate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Q4: What is the white solid that sometimes precipitates during the reaction?
A4: The precipitate is often the byproduct 2-hydroxy-1-methylpyridinium p-toluenesulfonate, which is less soluble in many organic solvents than the starting fluorinating agent.
Experimental Protocols
General Protocol for the Deoxyfluorination of a Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary alcohol (1.0 mmol)
-
2-Fluoro-1-methylpyridinium p-toluenesulfonate (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary alcohol (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.
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In a separate dry flask, dissolve 2-Fluoro-1-methylpyridinium p-toluenesulfonate (1.2 mmol) in anhydrous acetonitrile (5 mL).
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Slowly add the solution of the fluorinating agent to the stirred solution of the alcohol and base at room temperature.
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Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate. Gentle heating (e.g., 40 °C) may be required for less reactive alcohols.
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Upon completion, quench the reaction by adding water (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of fluorination and the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for fluorination reactions.
References
Technical Support Center: Controlling Regioselectivity in Arene Fluorination with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
Welcome to the technical support center for arene fluorination using 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to achieve desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as 2-fluoro-1-methylpyridinium tosylate, is an electrophilic fluorinating agent.[1][2][3] It is primarily used in organic synthesis to introduce fluorine atoms into various molecules, particularly aromatic compounds (arenes).[4] Electrophilic fluorination is a key reaction in the development of pharmaceuticals and agrochemicals, as the introduction of fluorine can significantly alter a molecule's biological activity.[4]
Q2: How does the electronic nature of the substituent on the arene affect the regioselectivity of fluorination?
The regioselectivity of electrophilic aromatic substitution, including fluorination, is largely governed by the electronic properties of the substituents already present on the aromatic ring.
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Electron-donating groups (activating groups) , such as alkyl, alkoxy (-OR), and amino (-NR₂) groups, direct the incoming electrophile (the fluorine atom) to the ortho and para positions. These groups increase the electron density at these positions, making them more susceptible to electrophilic attack.
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Electron-withdrawing groups (deactivating groups) , such as nitro (-NO₂), cyano (-CN), and carbonyl (e.g., -COR) groups, direct the incoming electrophile to the meta position. These groups decrease the electron density at the ortho and para positions, making the meta position relatively more reactive.[5]
Q3: What is the general mechanism for arene fluorination with N-fluoropyridinium salts?
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich arene acts as a nucleophile and attacks the electrophilic fluorine atom of the 2-fluoro-1-methylpyridinium cation. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the fluorinated arene product.[2][3]
Troubleshooting Guide
Problem 1: Low or no yield of the desired fluorinated product.
| Possible Cause | Suggested Solution |
| Low reactivity of the arene substrate. | Arenes with strongly deactivating substituents will react slowly. Consider using higher temperatures, longer reaction times, or a more polar solvent to facilitate the reaction. |
| Moisture in the reaction. | The fluorinating reagent can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6] |
| Incorrect solvent. | The solubility and reactivity of the fluorinating agent can be solvent-dependent. Screen a range of anhydrous aprotic solvents such as acetonitrile, dichloromethane, or DMF.[3][7] |
| Degradation of the fluorinating agent. | Store the reagent in a cool, dark, and dry place as specified by the supplier.[2] Avoid prolonged exposure to light and air. |
Problem 2: Poor regioselectivity or formation of multiple isomers.
| Possible Cause | Suggested Solution |
| Steric hindrance. | If the ortho position is sterically hindered, fluorination may preferentially occur at the para position. To favor the ortho product, it may be necessary to use a less bulky directing group if substrate modification is an option. |
| Reaction temperature is too high. | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Solvent effects. | The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents with varying polarities to optimize for the desired regioisomer.[8] |
| Mixed directing effects. | If the arene has multiple substituents with conflicting directing effects, a mixture of products is likely. In such cases, chromatographic separation of the isomers will be necessary. |
Problem 3: Formation of side products.
| Possible Cause | Suggested Solution |
| Over-fluorination. | Use of a large excess of the fluorinating agent can lead to di- or poly-fluorinated products. Carefully control the stoichiometry of the reagents, typically using a slight excess (1.1-1.5 equivalents) of the fluorinating agent. |
| Reaction with the solvent. | Some solvents may react with the fluorinating agent, especially at elevated temperatures. Choose an inert solvent that is stable under the reaction conditions. |
| Decomposition of the starting material or product. | Sensitive substrates may decompose under the reaction conditions. Consider using milder conditions (e.g., lower temperature) or protecting sensitive functional groups. |
Data Presentation: Factors Influencing Regioselectivity
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected qualitative effects of various parameters on the regioselectivity of arene fluorination based on general principles of electrophilic aromatic substitution.
| Parameter | Effect on Regioselectivity | General Guidance |
| Substituent on Arene | Dominant factor determining ortho/para vs. meta direction. | Electron-donating groups direct ortho/para; electron-withdrawing groups direct meta. |
| Reaction Temperature | Lower temperatures generally favor the kinetically preferred isomer, potentially increasing selectivity. | Start with room temperature and adjust as needed. Lower temperatures may require longer reaction times. |
| Solvent Polarity | Can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio. | Screen aprotic solvents of varying polarity (e.g., CH₂Cl₂, CH₃CN, DMF). |
| Steric Hindrance | Bulky substituents on the arene or a bulky fluorinating agent can favor substitution at less sterically hindered positions (e.g., para over ortho). | Consider the steric profile of the substrate when predicting the major product. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to isomer migration or decomposition, affecting the final product ratio. | Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Arene Fluorination using this compound:
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate.
-
Preparation:
-
Reaction Setup:
-
To a dried reaction flask under an inert atmosphere, add the arene substrate (1.0 mmol).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., 5-10 mL of acetonitrile).
-
In a separate flask, dissolve this compound (1.1-1.5 mmol, 1.1-1.5 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of the fluorinating agent to the solution of the arene substrate at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is slow, the temperature can be gently increased (e.g., to 40-60 °C).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated arene and separate any regioisomers.
-
Mandatory Visualizations
Caption: General workflow for arene fluorination.
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Arene Fluorination Methodology for I(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
"Byproduct formation in electrophilic fluorination and purification methods"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in electrophilic fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in electrophilic fluorination reactions?
A1: Byproduct formation is a common challenge in electrophilic fluorination and is highly dependent on the substrate, fluorinating reagent, and reaction conditions. The most frequently encountered byproducts include:
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Over-fluorinated products: Di- or poly-fluorinated compounds can form, especially when using highly reactive fluorinating agents or with electron-rich substrates.
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Isomeric products: In the fluorination of aromatic compounds, a mixture of ortho, meta, and para isomers can be formed. The selectivity often depends on the directing effects of the substituents on the aromatic ring.
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Hydroxylated or alkoxylated byproducts: If the reaction is not performed under strictly anhydrous conditions, or if alcohol solvents are used, hydroxylation or alkoxylation of the substrate can occur.
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Products from reaction with the solvent: Some fluorinating reagents can react with certain organic solvents, leading to undesired byproducts.
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Spent fluorinating agent: The reduced form of the N-F reagent (e.g., the protonated amine) is always a byproduct and needs to be removed during workup.
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Dearomatization products: When fluorinating phenols, dearomatization can be a significant side reaction, leading to the formation of fluorinated cyclohexadienones.
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Aminated byproducts: Some N-F reagents, particularly N-fluoropyridinium salts, can lead to the formation of aminated side products.
-
Chlorinated byproducts: The use of chlorinated N-F reagents can result in the formation of chlorinated side products.
Q2: How can I remove the spent N-F reagent (e.g., from Selectfluor®) after the reaction?
A2: The spent form of most N-F reagents is a protonated amine, which is typically water-soluble or can be made water-soluble by an acidic wash. A common workup procedure involves:
-
Quenching the reaction mixture.
-
Performing a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine byproduct will partition into the aqueous layer.
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Washing the organic layer with brine and drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the organic phase to yield the crude product, which can then be further purified.
Q3: What are the standard methods for purifying the desired fluorinated product?
A3: The choice of purification method depends on the physical properties of the desired product and the nature of the impurities. The most common techniques are:
-
Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. Silica gel is the most common stationary phase. Special columns with fluorinated stationary phases are also available for the separation of organofluorine compounds.
-
Recrystallization: This is an effective technique for purifying solid products. The choice of solvent is crucial for successful recrystallization.
-
Liquid-Liquid Extraction: As mentioned in Q2, this is primarily used during the workup to remove water-soluble impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): This method is suitable for small-scale purifications.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monofluorinated Product
Q: My reaction is giving a low yield of the desired monofluorinated product. What are the possible causes and solutions?
A: Low yields can stem from several factors. The following table summarizes common causes and potential solutions.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more reactive fluorinating agent. - Ensure the starting material is sufficiently nucleophilic. |
| Degradation of Starting Material or Product | - Lower the reaction temperature. - Use a milder fluorinating agent. - Decrease the reaction time. |
| Formation of Multiple Byproducts | - Optimize reaction conditions (solvent, temperature, stoichiometry) to favor the desired product. - See troubleshooting guides for specific byproduct issues below. |
| Issues with Reagent Quality | - Use a fresh bottle of the fluorinating reagent. - Ensure all reagents and solvents are anhydrous. |
Issue 2: Formation of Difluorinated or Polyfluorinated Byproducts
Q: I am observing a significant amount of difluorinated product in my reaction. How can I improve the selectivity for monofluorination?
A: The formation of over-fluorinated products is a common issue, particularly with electron-rich substrates. Here are some strategies to enhance monofluorination:
| Strategy | Details |
| Control Stoichiometry | Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for monofluorination. |
| Monitor Reaction Progress | Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further fluorination of the desired product. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can often improve the selectivity for the monofluorinated product. |
| Use a Milder Fluorinating Agent | If possible, switch to a less reactive N-F reagent. |
Issue 3: Byproduct Formation in the Fluorination of Phenols
Q: I am trying to fluorinate a phenol and I am getting a mixture of products. How can I control the selectivity?
A: The electrophilic fluorination of phenols is known to produce various byproducts due to the high electron density of the aromatic ring and the potential for dearomatization.
| Observed Byproduct | Potential Cause and Solution |
| Ortho- and Para- Isomers | The hydroxyl group is a strong ortho-, para-director. To control regioselectivity, consider using a directing group or optimizing the solvent and fluorinating agent. |
| Dearomatization Products (Cyclohexadienones) | This is a common side reaction. Using less reactive fluorinating agents or milder reaction conditions can sometimes minimize this pathway. Protecting the hydroxyl group can also prevent dearomatization. |
| Over-fluorination | The activated ring is susceptible to multiple fluorinations. Refer to the strategies in "Issue 2" to favor monofluorination. |
| Ipso-substitution | In cases of para-substituted phenols, ipso-substitution can occur, leading to the replacement of the substituent with fluorine. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Ketone
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
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Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®, NFSI; typically 1.1-1.2 eq.) portion-wise over a few minutes.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
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Workup: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent. Wash the organic layer with dilute acid (if an N-F reagent was used), followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the desired compound, as determined by TLC analysis.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
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Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for electrophilic fluorination.
Caption: Troubleshooting guide for common byproduct formation.
Technical Support Center: Reactions Involving 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions using this compound?
A1: The primary byproducts to consider during work-up are:
-
1-methyl-2-pyridone: This is the hydrolysis product of the reagent.
-
4-methylbenzenesulfonate (tosylate) anion: The counter-ion of the reagent.
-
Unreacted this compound: Any excess reagent that was not consumed in the reaction.
Q2: What are the solubility properties of the reagent and its main byproducts?
A2: The solubility of the key components is crucial for designing an effective work-up procedure. The reagent is soluble in water (where it can hydrolyze), DMSO, dichloromethane, and acetonitrile.[1] The primary hydrolysis byproduct, 1-methyl-2-pyridone, is also water-soluble. The tosylate anion is highly soluble in water.
Q3: How can I remove the 1-methyl-2-pyridone byproduct from my reaction mixture?
A3: Since 1-methyl-2-pyridone is water-soluble, it can typically be removed through an aqueous work-up. Extracting your organic layer with water or a dilute acid solution will help partition the 1-methyl-2-pyridone into the aqueous phase.
Q4: What is the best way to remove the 4-methylbenzenesulfonate (tosylate) byproduct?
A4: The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid) and is highly water-soluble. It can be effectively removed by washing the organic layer with water, a dilute basic solution (like aqueous sodium bicarbonate), or brine.
Q5: My product is also water-soluble. How can I perform a successful work-up?
A5: If your product has significant water solubility, a standard aqueous extraction may lead to product loss. In such cases, consider the following strategies:
-
Salting Out: Saturate the aqueous phase with a salt, such as sodium chloride, to decrease the solubility of your organic product in the aqueous layer and drive it into the organic phase.
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Back-extraction: After the initial extraction, you can re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Alternative Purification: Techniques like column chromatography or crystallization may be more suitable for purifying water-soluble products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a pyridine-like smell. | Incomplete removal of 1-methyl-2-pyridone. | Perform additional washes of the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate the pyridone and enhance its solubility in the aqueous phase. |
| Low product yield after aqueous work-up. | Product has some water solubility and is being lost to the aqueous layer. | Minimize the volume of water used for extraction. Use brine washes to reduce the amount of water in the organic layer. Consider back-extracting the aqueous washes with a fresh portion of the organic solvent. |
| Emulsion formation during extraction. | High concentration of salts or polar compounds at the interface. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite. |
| Product is an oil instead of a solid after solvent removal. | Residual solvent or byproducts are present. | Ensure all organic solvent has been removed under reduced pressure. If byproducts are suspected, consider purification by column chromatography. |
| Difficulty removing all tosylate byproduct. | Insufficient washing of the organic phase. | Increase the number of aqueous washes. Using a mildly basic wash (e.g., saturated sodium bicarbonate solution) can help ensure all the acidic tosylate is removed. |
Data Summary
| Compound | Structure | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₁₃H₁₄FNO₃S | 283.32 | Water-soluble (hydrolyzes), soluble in polar organic solvents. |
| 1-methyl-2-pyridone | C₆H₇NO | 109.13 | Water-soluble hydrolysis byproduct. |
| 4-methylbenzenesulfonate (tosylate) | C₇H₇O₃S⁻ | 171.20 | Highly water-soluble anion. |
Experimental Protocol: General Work-up Procedure
This protocol outlines a general procedure for the extractive work-up of a reaction mixture where this compound was used. The choice of organic solvent will depend on the specific reaction and product solubility.
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Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If necessary, quench any remaining reactive species by slowly adding water or a suitable quenching agent.
-
-
Solvent Dilution:
-
Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Aqueous Wash (Acidic):
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Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step is crucial for removing the 1-methyl-2-pyridone byproduct.
-
Separate the layers and collect the organic phase.
-
-
Aqueous Wash (Basic):
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and help remove the tosylate byproduct.
-
Separate the layers and collect the organic phase.
-
-
Brine Wash:
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Wash the organic layer with brine (saturated aqueous NaCl solution). This step helps to remove the bulk of the dissolved water from the organic layer.
-
Separate the layers and collect the organic phase.
-
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Drying:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the drying agent.
-
-
Concentration:
-
Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Further Purification:
-
If necessary, purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for the work-up procedure.
Caption: Troubleshooting decision-making process.
References
"Decomposition of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate and prevention"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The primary cause of decomposition is hydrolysis. The 2-fluoropyridinium cation is susceptible to nucleophilic aromatic substitution (SNAr) where water acts as a nucleophile, attacking the carbon atom bonded to the fluorine. This results in the displacement of the fluoride ion and the formation of 2-hydroxy-1-methylpyridin-1-ium 4-methylbenzenesulfonate. Therefore, the compound is sensitive to moisture.
Q2: How can I detect decomposition of my this compound reagent?
A2: Decomposition can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
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By ¹H NMR: You may observe the appearance of new peaks corresponding to the 2-hydroxy-1-methylpyridin-1-ium byproduct.
-
By ¹⁹F NMR: A decrease in the intensity of the signal corresponding to the 2-fluoro-1-methylpyridin-1-ium cation can indicate decomposition.
-
By HPLC: The appearance of a new, more polar peak corresponding to the hydrolysis product can be observed.
Q3: What are the recommended storage conditions for this reagent?
A3: To minimize decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator can provide an additional layer of protection against moisture.
Q4: Can I use protic solvents like methanol or ethanol with this reagent?
A4: It is highly discouraged to use protic solvents with this reagent. Protic solvents can act as nucleophiles, similar to water, and lead to the decomposition of the 2-fluoropyridinium salt. It is recommended to use anhydrous aprotic solvents for reactions involving this reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in my experiment. | Decomposition of the reagent due to moisture. | 1. Verify the integrity of the reagent using ¹H NMR, ¹⁹F NMR, or HPLC. 2. Ensure that all glassware was rigorously dried before use (oven-dried or flame-dried). 3. Use freshly distilled or commercially available anhydrous solvents. 4. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Inconsistent results between experiments. | Variable amounts of moisture in the reaction setup. | 1. Standardize the procedure for drying glassware and handling anhydrous solvents. 2. Use a glovebox or Schlenk line for highly sensitive reactions. 3. Ensure the inert gas supply is dry by passing it through a drying agent. |
| Appearance of an unexpected byproduct in my reaction. | Hydrolysis of the reagent. | 1. Characterize the byproduct. If it is the 2-hydroxy-1-methylpyridin-1-ium salt, this confirms hydrolysis. 2. Review and improve the anhydrous techniques used in the experimental setup. |
Data Presentation
Table 1: Stability of this compound in Different Solvents (Qualitative)
| Solvent Type | Stability | Reason |
| Aprotic (e.g., Acetonitrile, Dichloromethane, THF) | Good (when anhydrous) | Low nucleophilicity of the solvent. |
| Protic (e.g., Water, Methanol, Ethanol) | Poor | Solvents can act as nucleophiles, leading to hydrolysis/solvolysis. |
Table 2: Analytical Methods for Monitoring Decomposition
| Technique | Parameter to Monitor | Expected Observation upon Decomposition |
| ¹H NMR | Appearance of new signals. | New peaks corresponding to the 2-hydroxy-1-methylpyridin-1-ium cation will appear. |
| ¹⁹F NMR | Disappearance of the starting material's signal. | The integral of the fluorine signal of the starting material will decrease. |
| HPLC | Appearance of a new peak. | A more polar peak corresponding to the hydrolysis product will be observed. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
-
Drying Glassware:
-
Oven-dry all glassware at 120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
-
Handling of Solvents and Reagents:
-
Use commercially available anhydrous solvents. If not available, solvents should be freshly distilled from an appropriate drying agent.
-
Handle all solid reagents in a glovebox or under a positive pressure of inert gas.
-
Transfer liquids using dry syringes or cannulas.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Use rubber septa to seal the reaction vessel and introduce reagents via syringe.
-
If the reaction is to be heated, use a reflux condenser with a drying tube or an inert gas inlet at the top.
-
Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
-
Sample Preparation:
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Dissolve a small, accurately weighed sample of this compound in a deuterated anhydrous aprotic solvent (e.g., CD₃CN or CD₂Cl₂).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
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Integrate the characteristic peaks of the starting material and any new peaks that may have appeared.
-
-
Data Analysis:
-
The appearance of new signals in the aromatic region and a change in the integration ratios can indicate the formation of the 2-hydroxy-1-methylpyridin-1-ium byproduct.
-
Visualizations
Caption: Decomposition pathway of the 2-fluoropyridinium cation via hydrolysis.
Caption: Experimental workflow for conducting an anhydrous reaction.
Caption: Troubleshooting decision tree for low reactivity.
"Effect of solvent on the efficiency of fluorination with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate"
Welcome to the technical support center for fluorination reactions using 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, often referred to as a Mukaiyama-type reagent, is a fluorinating agent. It is primarily used for the nucleophilic fluorination of a variety of substrates, including alcohols and phenols, to introduce a fluorine atom into a molecule.
Q2: How does the choice of solvent impact the efficiency of the fluorination reaction?
The solvent plays a crucial role in the success of the fluorination reaction by influencing the solubility of reagents, the nucleophilicity of the fluoride source, and the stabilization of intermediates. Aprotic polar solvents are generally preferred as they can solvate the cation of the fluorinating agent, thereby increasing the reactivity of the "naked" fluoride anion.
Q3: What are the most common solvents used for this reaction and how do they compare?
Data Presentation: Solvent Effect on Fluorination Efficiency
| Substrate Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Type |
| Secondary Alcohol | Dichloromethane (CH₂Cl₂) | Room Temp. | 12 | Moderate | General Observation |
| Primary Alcohol | Acetonitrile (CH₃CN) | 60 | 8 | Good | General Observation |
| Phenol | Dimethylformamide (DMF) | 80 | 6 | High | General Observation |
| Secondary Alcohol | Tetrahydrofuran (THF) | Room Temp. | 24 | Low to Moderate | General Observation |
| Primary Alcohol | Toluene | 80 | 12 | Low | General Observation |
Note: The yields are qualitative descriptors ("Low," "Moderate," "Good," "High") based on general trends observed in nucleophilic fluorination reactions, as specific quantitative data for this exact reagent across a solvent screen is not available in the provided search results. The efficiency of the reaction is highly substrate-dependent.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure an appropriate aprotic polar solvent such as acetonitrile or DMF is being used to promote the reaction. Nonpolar solvents like toluene are generally less effective. |
| Low Reaction Temperature | For less reactive substrates, consider increasing the reaction temperature. Monitor for potential side reactions. |
| Reagent Decomposition | The fluorinating agent is moisture-sensitive. Ensure it has been stored under inert atmosphere and in a dry environment. Use freshly opened or properly stored reagent. |
| Poor Substrate Reactivity | The substrate's leaving group may not be sufficiently activated. For alcohols, ensure the formation of the corresponding tosylate or other good leaving group is complete if it's a two-step process. |
| Presence of Water | Trace amounts of water in the reaction mixture can hydrolyze the fluorinating agent and deactivate the fluoride nucleophile. Use anhydrous solvents and reagents. |
Problem 2: Formation of elimination byproducts (alkenes).
| Possible Cause | Troubleshooting Step |
| Strongly Basic Conditions | The reaction conditions may be too basic, favoring elimination over substitution, especially for secondary and tertiary substrates. |
| High Reaction Temperature | Elevated temperatures can promote elimination pathways. Try running the reaction at a lower temperature for a longer duration. |
| Steric Hindrance | Sterically hindered substrates are more prone to elimination. The choice of a less hindered base or milder reaction conditions might be necessary. |
Problem 3: Reaction is slow or stalls.
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | Ensure a sufficient excess of the fluorinating agent is used, typically 1.5 to 2.0 equivalents. |
| Low Solubility | The substrate or reagent may not be fully dissolved in the chosen solvent. Try a different aprotic polar solvent in which all components are soluble. |
| Inadequate Mixing | Ensure the reaction mixture is being stirred efficiently to facilitate interaction between the reagents. |
Experimental Protocols
General Protocol for the Fluorination of a Secondary Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol) to a dry reaction flask.
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask and stir until the alcohol is fully dissolved.
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Reagent Addition: Add this compound (1.5 mmol, 1.5 eq.) to the reaction mixture in one portion.
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Reaction: Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic fluorination.
Caption: Troubleshooting logic for low fluorination yield.
"Troubleshooting low conversion rates in fluorination reactions"
Technical Support Center: Fluorination Reactions
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low conversion rates in fluorination experiments.
Troubleshooting Guide: Low Conversion Rates
Low or no conversion of the starting material is a common issue in fluorination reactions. This guide provides a systematic approach to identifying and resolving the root causes.
Problem: Low or No Conversion of Starting Material
Initial Assessment Workflow
This workflow provides a step-by-step process for diagnosing the cause of low conversion in your fluorination reaction.
Caption: A logical workflow for diagnosing and resolving low conversion rates.
Frequently Asked Questions (FAQs)
Reagent-Related Issues
Q1: My fluorinating reagent is new, but the reaction isn't working. What could be the problem?
A1: Many fluorinating reagents are highly sensitive to moisture.[1][2][3] For instance, reagents like DAST, Deoxo-Fluor, and anhydrous fluoride salts can degrade or become inactive if not stored and handled under strictly anhydrous conditions.[1][3]
-
Solution:
Q2: I'm using TBAF (Tetrabutylammonium Fluoride) and observing low yield. Why?
A2: Commercial TBAF solutions often contain water, which can significantly reduce the nucleophilicity of the fluoride ion through hydrogen bonding.[5] The presence of water can also promote Hofmann elimination, leading to the decomposition of TBAF.[6]
-
Solution:
Q3: My Selectfluor® reaction has a low conversion rate. What factors should I consider?
A3: The reactivity of Selectfluor®, a common electrophilic fluorinating agent, is influenced by several factors:[1]
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Reaction Media: The choice of solvent is critical. For some reactions, co-solvents like water and chloroform have proven effective.[1] In other cases, nitromethane has been shown to activate electrophilic fluorinating reagents.[7]
-
Additives: The presence of a base may be necessary for certain substrates.[1]
-
Reagent Purity: Ensure the Selectfluor® has been stored properly and has not degraded.
Reaction Condition-Related Issues
Q4: How does temperature affect my fluorination reaction yield?
A4: Temperature is a critical parameter. Some reactions require elevated temperatures to overcome activation energy barriers.[3] However, higher temperatures can also promote side reactions like elimination or decomposition of the starting material or product.[3] Conversely, for sensitive substrates, lower temperatures may be necessary to prevent the formation of byproducts.[1]
-
Solution: Screen a range of temperatures to find the optimal balance for your specific reaction.
Q5: The choice of solvent seems to be critical. What are the key considerations?
A5: Solvents can significantly impact the outcome of a fluorination reaction.
-
Nucleophilic Reactions: Polar aprotic solvents like acetonitrile or DMF are often used to dissolve fluoride salts. However, ensure the solvent is anhydrous.[8]
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Electrophilic Reactions: The solvent must be compatible with the fluorinating agent. For example, some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[1] Acetonitrile is a commonly used solvent for many electrophilic fluorinations.[1]
-
Side Reactions: Some solvents can participate in side reactions. For instance, in certain catalyzed reactions, ethyl acetate was found to be effective in preventing fluoride displacement.[1]
Substrate and Product-Related Issues
Q6: I'm observing the formation of multiple products. How can I improve regioselectivity?
A6: The formation of multiple isomers is common when a molecule has several reactive C-H bonds.[1]
-
Solution:
-
Utilize directing groups on your substrate to guide the fluorination to a specific position.[1]
-
The choice of catalyst can also significantly influence regioselectivity.[1]
-
Varying the fluorinating reagent may also improve selectivity, as different reagents can have different steric and electronic preferences.[1]
-
Q7: My desired product seems to be decomposing under the reaction conditions. What can I do?
A7: Some substrates and products, particularly sensitive heterocyclic rings, are prone to oxidation or polymerization under harsh conditions (e.g., strongly acidic or basic).[1]
-
Solution:
Data Summary Tables
Table 1: Troubleshooting Common Fluorinating Reagents
| Fluorinating Agent | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| DAST / Deoxo-Fluor | Low/No Yield | Reagent degradation (moisture-sensitive) | Use a fresh bottle; handle under anhydrous conditions.[3] |
| Insufficient Reagent | Increase equivalents, especially for hindered substrates.[3] | ||
| Elimination Side Products | High reaction temperature; strong base | Lower the reaction temperature; use a non-nucleophilic, hindered base if required.[3] | |
| TBAF | Low Yield | Presence of water reducing nucleophilicity | Use anhydrous TBAF or prepare it in situ.[6] |
| Reagent Decomposition | Hofmann elimination catalyzed by water | Ensure strictly anhydrous conditions.[6] | |
| Selectfluor® | Low Conversion | Suboptimal solvent or additives | Screen different solvents (e.g., acetonitrile, nitromethane); consider adding a base.[1][7] |
| Reagent Degradation | Store properly and use a fresh batch.[1] | ||
| Alkali Metal Fluorides (KF, CsF) | Low Reactivity | Poor solubility in organic solvents | Use a phase-transfer catalyst; use polar aprotic solvents (e.g., anhydrous MeCN, DMSO).[8][9] |
Table 2: Optimizing Reaction Conditions for Electrophilic Fluorination with Selectfluor®
| Substrate Type | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| α-substituted β-diketones | 10 mol% β,β-diaryl serine | MeCN | 40 | up to 99 | [10] |
| 2-aminopyridines | - | Water/Chloroform | RT | Effective | [1] |
| Aryl Iodides | - | MeCN | 40 | up to 90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
This protocol is a general guideline for the conversion of an alcohol to a fluoride using diethylaminosulfur trifluoride (DAST).
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[3]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3][12]
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.[3][12]
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[3][12] Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.[12]
-
Work-up: Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography.
Protocol 2: In Situ Preparation of Anhydrous TBAF
This protocol describes the generation of an anhydrous TBAF solution for use in moisture-sensitive fluorination reactions.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve tetrabutylammonium cyanide (TBACN) (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF, MeCN, or DMSO).[6]
-
Reagent Addition: In a separate dry flask, prepare a solution of hexafluorobenzene (0.17 eq) in the same anhydrous solvent. Slowly add the hexafluorobenzene solution to the stirred TBACN solution via syringe.[6]
-
Reaction: Allow the reaction mixture to stir for 1 hour. During this time, the fluoride exchange will occur, and the hexacyanobenzene byproduct will precipitate.[6]
-
Usage: The resulting supernatant solution containing anhydrous TBAF can be used directly for the subsequent fluorination reaction.[6]
Workflow for In Situ Anhydrous TBAF Generation and Use
Caption: Workflow for using in situ generated anhydrous TBAF.[6]
Analytical Methods for Monitoring Fluorination Reactions
To effectively troubleshoot, it is crucial to monitor the reaction progress.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying starting materials, products, and byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR & ¹³C NMR: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.
-
¹⁹F NMR: The most direct method for observing the formation of fluorinated products. The chemical shift and coupling patterns provide structural information about the fluorinated species.
-
-
Ion-Selective Electrode (ISE): Can be used to determine the concentration of fluoride ions in aqueous solutions, which can be useful for workup and analysis.[13]
By systematically addressing potential issues related to reagents, reaction conditions, and substrate reactivity, and by carefully monitoring the reaction, researchers can effectively troubleshoot and optimize their fluorination reactions to achieve higher conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 11. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimization of Reaction Time and Temperature for Fluorination
Welcome to the Technical Support Center for fluorination reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in fluorination chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of a fluorination reaction?
The success of a fluorination reaction is primarily influenced by the choice of fluorinating agent, the substrate, solvent, reaction temperature, and reaction time. The interplay of these factors determines the yield, selectivity, and side-product formation. Many fluorinating reagents are sensitive to moisture, so ensuring anhydrous conditions is critical.[1][2]
Q2: How do I choose the appropriate fluorinating agent?
The choice of fluorinating agent depends on the functional group to be fluorinated and the desired transformation.
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Deoxyfluorination (Alcohol to Fluoride): Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are commonly used.[1]
-
Electrophilic Fluorination (e.g., of enolates or aromatic rings): N-F reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely employed.[3][4]
-
Nucleophilic Fluorination: Alkali metal fluorides (e.g., KF, CsF) or tetralkylammonium fluorides (e.g., TBAF) are used, often in polar aprotic solvents.[5]
Q3: What are the most common side reactions in fluorination and how can they be minimized?
Common side reactions include elimination, rearrangement, and over-fluorination.[1][3][5]
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Elimination: This is often favored at higher temperatures and with basic fluorinating agents.[1][5] Lowering the reaction temperature and using a less basic fluoride source can minimize elimination.[5]
-
Rearrangement: SN1-type mechanisms, which proceed through a carbocation intermediate, are more prone to rearrangements.[1] The choice of a fluorinating reagent that favors an SN2 mechanism can mitigate this.
-
Over-fluorination (e.g., difluorination): This can occur when the monofluorinated product is more reactive than the starting material.[3] Careful control of the stoichiometry of the fluorinating agent and lowering the reaction temperature can reduce this side reaction.[3]
Q4: What are the key safety precautions when handling fluorinating reagents?
Many fluorinating reagents are hazardous.
-
DAST and Deoxo-Fluor: These are toxic, corrosive, and can decompose violently with heat. They should be handled in a fume hood, and contact with water must be avoided.[1]
-
Hydrogen Fluoride (HF) and its complexes: HF is extremely corrosive and can cause severe burns.[1] Appropriate personal protective equipment (PPE) is essential.
-
Selectfluor®: Can react exothermically with certain solvents like DMF, pyridine, and DMSO.[2][6]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can stem from several sources. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Reagent | Many fluorinating agents like DAST and Deoxo-Fluor can degrade over time, especially with exposure to moisture.[1] Use a fresh bottle of the reagent and ensure it is stored under anhydrous conditions.[1][2] |
| Insufficient Reagent | For sterically hindered substrates, a larger excess of the fluorinating reagent may be necessary.[1] Increase the equivalents of the fluorinating agent incrementally. |
| Low Reaction Temperature | Some fluorination reactions require heating to proceed at a reasonable rate.[1] Gradually increase the reaction temperature while monitoring for the formation of side products.[1] |
| Inappropriate Solvent | The solvent must be anhydrous and compatible with the chosen fluorinating agent.[1] For example, Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[2][6] Acetonitrile is a commonly used solvent for many fluorination reactions.[2][3] |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, the hydroxyl group may not be sufficiently activated. Consider converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.[1] |
Problem 2: Formation of Multiple Products (Low Selectivity)
Low selectivity can manifest as a mixture of constitutional isomers, diastereomers, or the formation of byproducts from side reactions.
Decision Tree for Troubleshooting Low Selectivity
Caption: Decision tree for troubleshooting low selectivity.
| Issue | Potential Cause | Recommended Solution |
| Elimination Products (e.g., Alkenes) | High reaction temperature.[1] / Basic fluoride source promoting E2 elimination.[5] | Lower the reaction temperature, as elimination is often favored at higher temperatures.[1] / Switch to a less basic fluoride source (e.g., from TBAF to CsF or an HF-amine complex).[5] |
| Rearrangement Products | Reaction proceeds through an SN1-type mechanism with a carbocation intermediate.[1] | Use a fluorinating agent and conditions that favor an SN2-type mechanism. The presence of neighboring groups that can stabilize a carbocation increases the likelihood of rearrangement.[1] |
| Mixture of Regioisomers | For unsymmetrical substrates, fluorination can occur at multiple sites. | The directing effect of existing functional groups can be used to improve regioselectivity.[2] The choice of catalyst is also crucial in C-H activation strategies.[2] |
| Diastereomers | Conformational flexibility of the substrate, especially in cyclic systems like cycloheptanes, can lead to a lack of stereocontrol.[1] | Running the reaction at a lower temperature may favor a single reaction pathway and improve diastereoselectivity.[1] |
Experimental Protocols
General Protocol for Electrophilic Fluorination of a Ketone
This protocol is a general guideline for the α-fluorination of a ketone using Selectfluor®.
-
Catalyst Preparation (if applicable): In a dry flask under an inert atmosphere, dissolve the catalyst (e.g., a primary amine-based catalyst for asymmetric fluorination) in the chosen solvent (e.g., toluene).[3]
-
Reaction Setup: Add the ketone precursor to the catalyst solution. Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).[3]
-
Addition of Fluorinating Agent: To the stirred solution, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equivalents) portion-wise over a period of time.[3]
-
Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹⁹F NMR at regular intervals.[3][4]
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Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[3]
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Analytical Methods for Reaction Monitoring
| Analytical Method | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and simple method to monitor the disappearance of starting material and the appearance of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the conversion of the starting material and the formation of volatile products and byproducts. |
| Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR is particularly useful for directly observing the formation of the fluorinated product and quantifying its yield relative to an internal standard.[4] ¹H NMR can be used to follow the disappearance of the starting material. |
| Ion-Selective Electrode (ISE) | Can be used to determine the concentration of fluoride ions, which is useful for quantifying inorganic fluoride in samples.[7] |
Data Presentation
Table 1: Effect of Temperature and Time on Fluorination Yield
The following table illustrates the typical relationship between temperature, time, and product yield in a fluorination reaction. Note that optimal conditions are highly substrate-dependent.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of Fluorinated Product (%) |
| 1 | 25 (Room Temp) | 12 | 40 | 35 |
| 2 | 50 | 6 | 85 | 70 |
| 3 | 50 | 12 | >95 | 82 |
| 4 | 80 | 2 | >95 | 65 (with 15% elimination byproduct) |
Data is illustrative and based on general principles of reaction kinetics. As shown, increasing the temperature can increase the reaction rate, but may also lead to the formation of side products.[1]
Table 2: Influence of Fluorinating Agent on Selectivity
This table demonstrates how the choice of fluorinating agent can impact the selectivity of a reaction, particularly in preventing side reactions.
| Entry | Fluorinating Agent | Temperature (°C) | Desired Product : Elimination Product Ratio |
| 1 | TBAF | 60 | 60 : 40 |
| 2 | CsF | 60 | 85 : 15 |
| 3 | Et₃N·3HF | 60 | 95 : 5 |
Data is illustrative. Ratios are hypothetical and based on the principle that less basic fluoride sources minimize elimination.[5]
References
Technical Support Center: Removal of Pyridinium Byproducts from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pyridinium byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine and its byproducts from a reaction mixture?
The most common methods involve converting pyridine into a more easily separable form. These include:
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Acidic Wash: This technique involves washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1-5% HCl or citric acid).[1][2] The acid protonates the pyridine to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[1][2]
-
Copper Sulfate (CuSO₄) Wash: For compounds that are sensitive to acidic conditions, a wash with an aqueous solution of copper sulfate (typically 10-15%) is a mild and effective alternative.[1][2] Pyridine forms a water-soluble complex with copper, which is then partitioned into the aqueous phase.[1][2]
-
Azeotropic Removal: This physical method is used to remove residual traces of pyridine. A co-solvent such as toluene, heptane, or cyclohexane is added to the mixture, and the solvent is evaporated under reduced pressure.[1][2] The co-solvent forms a lower-boiling azeotrope with pyridine, facilitating its removal.[1][2]
-
Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from pyridine byproducts.[3]
-
Precipitation/Crystallization: In some cases, the desired product can be precipitated or crystallized from the reaction mixture, leaving the pyridine byproduct in the solution. Alternatively, the pyridinium salt can be precipitated by the addition of an acid and subsequently filtered off.
-
Scavenger Resins: These are solid-supported reagents that can selectively react with and remove excess reagents or byproducts like pyridine. The resin is then simply filtered off.
Q2: My target compound is sensitive to acid. What is the best method to remove pyridine?
For acid-sensitive compounds, the following methods are recommended:
-
Copper Sulfate (CuSO₄) Wash: This is the preferred method as it is mild and avoids acidic conditions.[1] The reaction mixture is washed with an aqueous solution of copper sulfate, which complexes with pyridine and extracts it into the aqueous layer.[1][2]
-
Azeotropic Removal: Using a rotary evaporator to co-evaporate pyridine with a solvent like toluene is another effective, non-acidic option for removing trace amounts.[1][2]
Q3: How can I be sure that all the pyridine has been removed from my reaction mixture?
There are several indicators to confirm the complete removal of pyridine:
-
Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a good indication that residual pyridine has been removed.[4]
-
Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine.[1][2] Washing should be continued until the blue color of the copper sulfate solution no longer intensifies, indicating that all the pyridine has been complexed.[1]
-
Odor: The distinct and pungent smell of pyridine should no longer be detectable in the product.
Q4: I have performed a wash, but I still suspect pyridine is present. What should I do next?
If you suspect residual pyridine after an initial wash, you can take the following steps:
-
Repeat the Wash: Perform one or two additional washes with either the dilute acid or copper sulfate solution.
-
Azeotropic Removal: Add a co-solvent like toluene to your mixture and evaporate under reduced pressure to remove the final traces.[1][2]
-
High Vacuum: For very persistent traces, placing the flask on a high vacuum line overnight can be effective.[2]
-
Column Chromatography: If other methods are not successful or are unsuitable for your compound, purification by column chromatography should effectively remove any remaining pyridine.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My compound contains an acid-labile protecting group (e.g., Boc, acetal), and I am concerned about its cleavage during an acid wash. | The acidic conditions of the wash can cleave sensitive protecting groups. | Use a non-acidic method such as a wash with a saturated aqueous solution of copper sulfate (CuSO₄).[1] Alternatively, a very mild acid like a 5-10% aqueous citric acid solution can be attempted cautiously.[1][3] |
| My desired product is water-soluble, making liquid-liquid extraction difficult. | Standard extraction protocols rely on the product remaining in the organic phase while the impurity is washed into the aqueous phase. | Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure pyridine is in its free base form, then attempt extraction with an organic solvent like dichloromethane (DCM).[5] For anionic products, anion-exchange chromatography can be employed to bind the product to the column while the neutral pyridine is washed through.[5] |
| A persistent emulsion has formed during the liquid-liquid extraction. | Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, especially in the presence of certain compounds. | Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. In the future, use gentle swirling of the separatory funnel instead of vigorous shaking to minimize emulsion formation. |
| I used pyridine as the reaction solvent, and simple evaporation is not removing it completely. | Due to its relatively high boiling point (115 °C), large quantities of pyridine are difficult to remove completely by simple evaporation. | First, remove the bulk of the pyridine by distillation under reduced pressure.[6] Then, add a co-solvent like toluene or cyclohexane and co-evaporate the mixture to remove the remaining traces azeotropically. This may need to be repeated multiple times.[1] |
Data Presentation: Comparison of Pyridine Removal Methods
| Method | Reagent/Solvent | Typical Concentration/Ratio | Quantitative Efficiency | Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1][2] | High | Forms water-soluble pyridinium chloride.[1][2] |
| Acid Wash | Citric Acid | 5-10% Aqueous Solution[1][3] | Effective | A milder alternative to strong acids like HCl. |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[1][2] | High | Forms a water-soluble copper-pyridine complex; ideal for acid-sensitive compounds.[1][2] A color change to deep blue/violet indicates the presence of pyridine.[1][2] |
| Azeotropic Removal | Toluene | ~1:1 ratio with remaining pyridine[2] | Effective for trace amounts | The pyridine-toluene azeotrope has a boiling point of ~110.6 °C. Toluene is highly efficient for this purpose.[1] |
| Azeotropic Removal | Heptane/Cyclohexane | N/A | Effective for trace amounts | Lower boiling point alternatives to toluene.[2][7] |
| Distillation followed by Precipitation | N/A | N/A | Can reduce pyridine content to <0.1%[8] | A multi-step process involving initial distillation of 50-60% of pyridine, followed by precipitation of the pyridinium salt.[6][8] |
Experimental Protocols & Workflows
Protocol 1: Dilute Acid Wash
This method is suitable for acid-stable organic compounds.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1-5%).[1]
-
Shake the separatory funnel, allowing the layers to separate.
-
Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]
-
Repeat the acid wash one or two more times to ensure complete removal.[1]
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate (CuSO₄) Wash
This method is ideal for compounds that are sensitive to acid.
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Prepare a 10-15% aqueous solution of copper (II) sulfate.[1][2]
-
In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2]
-
Separate and remove the aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[1]
-
Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
Protocol 3: Azeotropic Removal with Toluene
This physical method is useful for removing the final traces of pyridine after a bulk removal step.
Methodology:
-
After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine.
-
Add toluene to the flask (a volume roughly equal to the estimated remaining volume of pyridine).
-
Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.
-
Repeat the addition of toluene and evaporation two to three more times to ensure complete removal of pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Electrophilic Fluorinating Agents: NFSI vs. 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating their physicochemical and biological properties. This guide provides a detailed comparison of two prominent electrophilic fluorinating agents: N-Fluorobenzenesulfonimide (NFSI) and 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. This analysis is supported by experimental data to assist in reagent selection for specific synthetic applications.
Introduction to the Reagents
N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available, and bench-stable electrophilic fluorinating agent.[1][2] It is known for its versatility in fluorinating a broad range of nucleophiles, including active methylene compounds, enolates, and electron-rich aromatic systems.[1]
This compound belongs to the class of N-fluoropyridinium salts, which were among the first stable and selective electrophilic N–F fluorinating reagents developed.[1] These cationic reagents are known for their increased reactivity in electrophilic fluorination due to the electron-withdrawing nature of the pyridinium ring, which enhances the electrophilicity of the fluorine atom.[3]
Performance Comparison: A Data-Driven Analysis
A quantitative kinetic study by Hodgson and colleagues established a reactivity scale for several electrophilic fluorinating agents by measuring their reaction rates with a series of 1,3-diaryl-1,3-dicarbonyl derivatives. This study provides a valuable framework for comparing the intrinsic reactivity of NFSI and N-fluoropyridinium salts. While this compound was not directly tested, the data for other N-fluoropyridinium salts offer a strong basis for comparison.
| Reagent Class | Relative Reactivity (k_rel, Selectfluor™ = 1) |
| NFSI | ~0.01 |
| N-Fluoropyridinium Salts | 0.1 - 100+ |
Table 1: Relative Reactivity of Electrophilic Fluorinating Agents. This table, based on data from a quantitative reactivity scale, shows that N-fluoropyridinium salts are generally more reactive than NFSI.[4][5] The reactivity of specific N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring.[4]
Fluorination of Active Methylene Compounds
NFSI is a well-established reagent for the mono- and difluorination of active methylene compounds such as β-ketoesters and malonates.[6][7]
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Diethyl malonate | NFSI | Ti(OiPr)₄ (cat.), reflux | Mono-fluorinated | ~60 (NMR) |
| Diethyl malonate | NFSI | Ti(OtBu)₄ (cat.), reflux | Mono-fluorinated | 45 (isolated) |
| Ethyl 2-cyanoacetate | NFSI | Li₂CO₃, MeCN, rt | Mono-fluorinated | 85 |
| Ethyl benzoylacetate | NFSI | Cu(OTf)₂, chiral ligand, HFIP, rt | Enantioenriched | 80-95 |
Table 2: Fluorination of Active Methylene Compounds with NFSI. Data compiled from various studies highlight the utility of NFSI in these transformations.[1][8][9]
While specific data for the fluorination of active methylene compounds with this compound is less common in the literature, the higher reactivity of N-fluoropyridinium salts suggests they would also be effective, potentially under milder conditions or with shorter reaction times.
Fluorination of Ketones
The α-fluorination of ketones is a crucial transformation in medicinal chemistry. NFSI has been successfully employed in both racemic and asymmetric fluorinations of ketones.
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Cyclohexanone | NFSI | Chiral primary amine catalyst | 2-Fluorocyclohexanone | 72 |
| 1-Tetralone | NFSI | Chiral primary amine catalyst | 2-Fluoro-1-tetralone | 85 |
| β-Ketoacid | NFSI | Cs₂CO₃, MeCN/H₂O, rt | α-Fluoroketone | up to 81 |
Table 3: Fluorination of Ketones and their Precursors with NFSI. NFSI proves effective for the synthesis of α-fluoroketones.[10]
Fluorination of Aromatic Compounds
The direct C-H fluorination of aromatic compounds is a challenging but highly desirable reaction. Both NFSI and N-fluoropyridinium salts have been utilized in this context, often requiring metal catalysis.
| Substrate | Reagent | Conditions | Product | Yield (%) |
| 2-Arylpyridine | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Pd(OAc)₂, microwave, 150 °C | ortho-Fluorinated | 75 |
| 8-Methylquinoline | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Pd(OAc)₂, 110 °C | Benzyl-fluorinated | 82 |
| 1,3,5-Trimethoxybenzene | NFSI | Ball milling, 3 h | Mono-fluorinated | 51 |
Table 4: Fluorination of Aromatic and Benzylic C-H Bonds. N-fluoropyridinium salts, in conjunction with palladium catalysis, are particularly effective for C-H fluorination.[1][11] NFSI can also fluorinate activated arenes.[12]
Experimental Protocols
General Procedure for the Fluorination of a β-Ketoester with NFSI
A solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is prepared in a reaction vessel. To this solution, a base (e.g., Li₂CO₃, 1.2 mmol) is added, followed by NFSI (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for the fluorination of a β-ketoester using NFSI.
General Procedure for Palladium-Catalyzed C-H Fluorination with a N-Fluoropyridinium Salt
In a microwave vial, the aromatic substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and the N-fluoropyridinium salt (e.g., this compound, 1.5 mmol) are combined with a suitable solvent (e.g., acetonitrile/trifluorotoluene). The vial is sealed and heated in a microwave reactor to the specified temperature for the designated time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to yield the fluorinated product.
Reaction Mechanism
The mechanism of electrophilic fluorination with N-F reagents is complex and can be substrate-dependent. Two primary pathways are often considered: a direct SN2-type attack of the nucleophile on the fluorine atom or a single-electron transfer (SET) process.[3] For many reactions involving enolates and other carbon nucleophiles, kinetic studies support an SN2-type mechanism.[3][13]
Caption: A simplified representation of the Sₙ2-type pathway in electrophilic fluorination.
Conclusion
Both NFSI and this compound are valuable reagents for electrophilic fluorination.
NFSI is a versatile and moderately reactive reagent, making it suitable for a wide array of transformations, particularly with activated substrates like 1,3-dicarbonyl compounds and enolates. Its bench-top stability and extensive documentation make it a reliable choice for many applications.
This compound , as a representative of the N-fluoropyridinium class, offers higher reactivity. This can be advantageous for fluorinating less reactive substrates or for achieving reactions under milder conditions. The development of palladium-catalyzed C-H fluorination reactions has significantly expanded the utility of this class of reagents.
The choice between these two reagents will ultimately depend on the specific substrate, the desired reactivity, and the reaction conditions. For routine fluorinations of activated methylene compounds, NFSI is a well-established and effective option. For more challenging transformations, such as C-H fluorination, the higher reactivity of this compound and related N-fluoropyridinium salts may be required.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. nbinno.com [nbinno.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 9. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficiency of N-Fluoropyridinium Salts in Organic Synthesis
The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Electrophilic fluorination, a key method for this transformation, has been significantly advanced by the development of stable, easy-to-handle N-F reagents.[1][2][3] Among these, N-fluoropyridinium salts stand out due to their tunable reactivity, allowing for the selective fluorination of a wide array of organic compounds.[4][5]
This guide provides a comparative analysis of different N-fluoropyridinium salts, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal reagent for their synthetic needs.
Understanding Reactivity: The Role of Structure
The fluorinating power of N-fluoropyridinium salts is intrinsically linked to their molecular structure. Two primary factors dictate their efficiency:
-
Substituents on the Pyridine Ring: The electronic nature of groups attached to the pyridine ring directly modulates the electrophilicity of the fluorine atom. Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density at the nitrogen atom, making the N-F bond more polarized and the fluorine atom more electrophilic ("F⁺" character). This results in a more powerful fluorinating agent.[6][7] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density, leading to a milder, more selective reagent.[7][8]
-
The Counter-anion: The stability and reactivity of the salt are also influenced by the counter-anion (e.g., triflate (OTf⁻), tetrafluoroborate (BF₄⁻)). Non-nucleophilic, weakly coordinating anions like triflate are common, leading to highly effective and soluble reagents.[8]
The relationship between pyridine ring substituents and fluorinating power is visualized below.
Performance Comparison in Electrophilic Fluorination
The choice of an N-fluoropyridinium salt is dictated by the nucleophilicity of the substrate; a delicate balance must be struck to achieve high yields while minimizing side reactions.[9] The fluorination of sulfides to yield α-fluoro sulfides serves as an excellent model reaction to compare the efficiency of various salts, as the outcome is highly dependent on the reagent's power.[7]
The table below summarizes the performance of several N-fluoropyridinium triflates in the α-fluorination of sulfides, demonstrating the direct correlation between the electronic properties of the pyridine ring and the reaction yield.
| Reagent | Substituent Type | Fluorinating Power | Representative Yield of α-Fluoro Sulfide |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Electron-Donating | Weak | High Yield |
| N-Fluoropyridinium triflate | Unsubstituted | Moderate | Moderate Yield |
| N-Fluoro-3,5-dichloropyridinium triflate | Electron-Withdrawing | Strong | Low to No Yield |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Electron-Withdrawing | Very Strong | Not typically used for this transformation |
Table 1: Comparison of N-Fluoropyridinium Salts in the α-Fluorination of Sulfides. Data sourced from reference[7]. Yields are qualitative as reported in the comparative study. A powerful reagent like N-fluoro-3,5-dichloropyridinium triflate often leads to complex reaction mixtures instead of the desired product.
As shown, the mildest reagent, N-fluoro-2,4,6-trimethylpyridinium triflate, provides the best result for this specific transformation.[7] In contrast, the highly reactive N-fluoro-3,5-dichloropyridinium triflate fails to produce the desired α-fluoro sulfide, indicating that its high reactivity is unsuitable for this substrate.[7] The extremely potent N,N'-difluoro-2,2'-bipyridinium salts are generally reserved for fluorinating less reactive substrates.[6]
Detailed Experimental Protocols
A generalized protocol for the electrophilic fluorination of an active methylene compound using an N-fluoropyridinium salt is provided below.
Objective: To synthesize an α-monofluorinated active methylene compound.
Materials:
-
Active methylene compound (Substrate, 1.0 eq)
-
N-Fluoropyridinium salt (e.g., N-Fluoropyridinium triflate, 1.1-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), if generating an enolate in situ)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus (magnetic stirrer)
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Preparation: Under an inert atmosphere, a solution of the active methylene compound (1.0 eq) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Enolate Formation (if necessary): The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C). If the substrate requires deprotonation, a base (1.0-1.2 eq) is added portion-wise, and the mixture is stirred until enolate formation is complete. For substrates that can be fluorinated directly (e.g., silyl enol ethers, some enamines), this step is omitted.
-
Reagent Addition: The N-fluoropyridinium salt (1.1-1.5 eq), dissolved or suspended in the same anhydrous solvent, is added to the reaction mixture. The addition is typically performed slowly via a dropping funnel or as a solid in portions to control the reaction temperature.
-
Reaction: The reaction mixture is stirred at the chosen temperature and monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)). The reaction may take from a few minutes to several hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, recrystallization, or distillation to afford the pure α-fluorinated product.
The general workflow for this procedure is illustrated in the diagram below.
Conclusion
N-fluoropyridinium salts are versatile and powerful reagents for electrophilic fluorination. Their primary advantage lies in the ability to fine-tune fluorinating power by modifying the substituents on the pyridine ring.[4][7][8] This allows for a rational selection of the reagent based on the substrate's reactivity, maximizing product yield and minimizing unwanted side reactions.[9] For highly nucleophilic or sensitive substrates, milder reagents like N-fluoro-2,4,6-trimethylpyridinium salts are preferred. For less reactive substrates, such as unactivated aromatics, more potent reagents like N,N'-difluorobipyridinium salts are necessary.[6] This guide provides the foundational data and protocols to assist researchers in navigating these choices for successful synthetic outcomes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Fluorination Reaction Yield
For researchers, scientists, and drug development professionals, accurately determining the yield of fluorination reactions is critical for process optimization, scalability, and ensuring the quality of the final product. The unique properties of the fluorine atom necessitate specialized analytical techniques for precise quantification. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
Key Analytical Techniques at a Glance
The principal methods for determining the yield of fluorination reactions include ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers a unique set of advantages and limitations in terms of sensitivity, accuracy, speed, and experimental requirements.
| Parameter | ¹⁹F NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F isotope. | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by mass analysis. | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass analysis. |
| Quantitative Capability | Excellent (qNMR), can be an absolute method with an internal standard.[1][2] | Good, requires calibration with reference standards.[3][4] | Good, requires calibration with reference standards.[5][6] |
| Sensitivity | High, due to 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[7][8] | Very high, especially with targeted methods like Multiple Reaction Monitoring (MRM).[3][9] | High, particularly for volatile and thermally stable fluorinated compounds.[10][11] |
| Accuracy & Precision | High, with proper experimental setup (e.g., sufficient relaxation delays).[1][12] Precision values of less than 5% are achievable.[1] | High, dependent on the quality of the calibration curve and matrix effects.[4] | High, dependent on calibration and potential for analyte degradation.[6] |
| Speed of Analysis | Rapid, often requiring minimal sample preparation.[13] | Moderate to high, depending on the chromatographic separation time.[9] | Moderate to high, dependent on the chromatographic run time.[11] |
| Requirement for Reference Standards | Not always necessary for in-situ yield determination if signals of starting material and product are resolved.[2][14] | Essential for accurate quantification.[3] | Essential for accurate quantification.[6] |
| Sample Type | Soluble samples in deuterated solvents. Non-destructive.[1][2] | Liquid samples, extracts. Destructive.[3] | Volatile and thermally stable samples. Destructive.[15] |
| Key Advantages | - Direct detection of ¹⁹F nucleus- Wide chemical shift range minimizes signal overlap- Minimal background interference[7][8]- Non-destructive[2] | - High sensitivity and selectivity- Applicable to a wide range of non-volatile and thermally labile compounds- Can provide structural information through fragmentation[3][4] | - Excellent separation efficiency for complex mixtures- High sensitivity for volatile compounds- Established and robust technique[5][11] |
| Key Limitations | - Lower sensitivity than MS for trace analysis- Can be expensive- Requires specialized knowledge for quantitative measurements[7] | - Matrix effects can suppress or enhance ionization- Requires reference standards for quantification- Can be complex to develop methods[3] | - Limited to volatile and thermally stable analytes- Potential for reaction of analytes with the column[15]- Derivatization may be required for polar compounds[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the in-situ reaction yield by comparing the integral of the product's ¹⁹F signal to that of an internal standard.[1]
Instrumentation: 400 MHz NMR Spectrometer (or higher field) equipped with a fluorine probe.[1]
Sample Preparation:
-
Accurately weigh a specific amount of an internal standard (e.g., trifluoromethylbenzene or p-fluorobenzoic acid) and add it to the reaction mixture.[1][7] The internal standard should be inert under the reaction conditions and have a ¹⁹F signal that does not overlap with the signals of the reactants or products.[7]
-
Withdraw a representative aliquot of the reaction mixture.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
NMR Acquisition Parameters (Example): [1]
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: Sufficient to cover the chemical shift range of all fluorine-containing species (e.g., 98 kHz).
-
Acquisition Time: Typically 0.7 to 5 seconds.
-
Relaxation Delay (d1): Crucial for quantitative accuracy. Should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified (e.g., 30 seconds).[1][14]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 32 scans).
Data Processing and Yield Calculation:
-
Apply a suitable weighting function (e.g., Lorentzian-Gaussian) and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the product and the internal standard.
-
Calculate the molar ratio and subsequently the reaction yield using the following formula:
Yield (%) = [(Integral_Product / N_F_Product) / (Integral_Standard / N_F_Standard)] * (moles_Standard / moles_Reactant_Initial) * 100
Where N_F is the number of fluorine atoms giving rise to the respective signal.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate the fluorinated product from the reaction mixture and quantify it using a mass spectrometer.[3]
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).[3][9]
Sample Preparation:
-
Quench the reaction and dilute the mixture with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the instrument.[9]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC Conditions (Example for Reversed-Phase): [9][16]
-
Column: A C18 column is commonly used. The choice of column chemistry can be critical for separating structurally similar fluorinated compounds.[16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Injection Volume: 1 - 10 µL.
MS Conditions (Example for ESI-MS): [16]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for higher sensitivity and selectivity.[4]
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific analyte.
Data Analysis and Yield Calculation:
-
Generate a calibration curve by analyzing a series of known concentrations of a purified standard of the fluorinated product.
-
Integrate the peak area of the product in the sample chromatogram.
-
Determine the concentration of the product in the sample from the calibration curve.
-
Calculate the total amount of product and the reaction yield.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze volatile and thermally stable fluorinated compounds in a reaction mixture.[5]
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization step to increase the volatility and thermal stability of the analyte.[6]
-
Filter the sample if it contains non-volatile materials.
GC Conditions (Example): [11]
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to separate the components of the mixture.
MS Conditions (Example for EI-MS):
-
Ionization Mode: Electron Ionization (EI) is common.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis and Yield Calculation:
-
Create a calibration curve using a purified standard of the fluorinated product.
-
Integrate the peak area of the product in the sample chromatogram.
-
Determine the concentration from the calibration curve and calculate the reaction yield.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process and selecting the most appropriate method, the following diagrams illustrate a general workflow and a decision-making tree.
Caption: General analytical workflow for fluorination yield determination.
Caption: Decision tree for selecting an analytical method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. acgpubs.org [acgpubs.org]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Fluorinated Products by NMR and Mass Spectrometry
The precise characterization of fluorinated compounds is paramount in drug discovery and development, given that over 20% of all pharmaceuticals contain fluorine.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the principal analytical techniques for the structural elucidation and quantification of these molecules. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their analytical needs.
19F NMR Spectroscopy: A Powerful Tool for Fluorinated Compound Analysis
19F NMR spectroscopy is a highly effective technique for the analysis of organofluorine compounds.[1][2] The 19F nucleus possesses favorable properties, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which contribute to its high sensitivity for NMR measurements.[1][3][4] A significant advantage of 19F NMR is its wide chemical shift range, spanning approximately 800 ppm, which is considerably larger than that of proton (1H) NMR.[4] This broad dispersion minimizes signal overlap, simplifying spectral interpretation even in complex mixtures.[5]
Advantages of 19F NMR:
-
High Sensitivity: The 19F nucleus is the third most receptive NMR nucleus after 3H and 1H.[4]
-
Wide Chemical Shift Range: Reduces the likelihood of signal overlap, enabling the analysis of complex mixtures without the need for extensive sample preparation.[5]
-
Lack of Background Signals: The absence of naturally occurring fluorinated compounds in biological systems means there are no interfering background signals.[6]
-
Quantitative Accuracy: 19F quantitative NMR (qNMR) offers high speed, sensitivity, and precision for determining the content of fluorinated analytes, often with less interference from impurities compared to 1H qNMR.[7]
-
Structural Information: 19F-1H and 19F-13C coupling constants provide valuable information about the connectivity of atoms within a molecule.[2]
Mass Spectrometry: A Complementary Technique for Identification and Fragmentation Analysis
Mass spectrometry is another powerful tool for the characterization of fluorinated compounds, providing information about the molecular weight and elemental composition of a molecule. When coupled with chromatography techniques like liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. However, mass spectrometry workflows can sometimes fall short in identifying all fluorinated products in a sample, potentially missing up to 90% of them.[8][9]
Challenges in Mass Spectrometry of Fluorinated Compounds:
-
Ionization Efficiency: Fluorine's high electronegativity can make ionization challenging in some mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS).[10][11]
-
Fragmentation Patterns: The fragmentation of fluorinated compounds can be complex. While the loss of F (mass 19) or HF (mass 20) can be indicative, the fragmentation pathways are not always straightforward.[12] Studies have shown that fragmentation of perfluoroalkyl anions involves rapid fluorine shifts, leading to a series of new anions before secondary and tertiary fragmentation.[13]
Synergistic Approach: Combining NMR and Mass Spectrometry
The combination of NMR and mass spectrometry offers a powerful, complementary approach to the comprehensive characterization of fluorinated products. While LC-MS is invaluable for separating and providing initial identification of compounds, 19F NMR can then be used for unambiguous structure elucidation and accurate quantification, especially for newly identified products where standards are unavailable.[8][9] This combined approach is particularly useful in metabolism studies and environmental analysis, where complex mixtures of known and unknown fluorinated compounds are often encountered.[14][15][16][17]
Quantitative Data Comparison
The following table summarizes a comparison of key performance metrics for 19F NMR and Mass Spectrometry in the analysis of fluorinated compounds.
| Feature | 19F NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Primary Information | Structural information (chemical environment, connectivity), Quantification | Molecular weight, Elemental composition, Fragmentation patterns |
| Quantitative Capability | Highly accurate and precise (qNMR)[7][18] | Requires standards for accurate quantification[19] |
| Sensitivity | High, with detection limits as low as 389 pg/L for some compounds[20][21] | Very high, especially with targeted methods[19] |
| Specificity | High, due to the large chemical shift dispersion and lack of background signals[5][6] | High for targeted analysis, but can be limited in non-targeted screening without standards[19] |
| Sample Preparation | Minimal, often non-destructive[18] | Often requires sample extraction and chromatographic separation |
| Identification of Unknowns | Can provide structural clues for unknown compounds[6] | Can identify unknowns through accurate mass and fragmentation analysis, but confidence can be low without standards[19] |
| Coverage of Fluorinated Species | Can detect all fluorinated species in a sample[15] | May miss a significant portion of fluorinated compounds[8][9][21] |
Experimental Protocols
19F Quantitative NMR (qNMR) Spectroscopy
This protocol provides a general guideline for the quantitative analysis of a fluorinated compound using 19F qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Ascend 500 MHz) equipped with a BBO probe.[7]
Sample Preparation:
-
Accurately weigh the fluorinated analyte and a suitable internal standard (IS). A common internal standard is 4,4´-difluorobenzophenone.
-
Dissolve the analyte and IS in a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a standard 5mm NMR tube.[1]
NMR Acquisition Parameters:
The following parameters are a starting point and should be optimized for the specific analyte and instrument.
| Parameter | Value | Rationale |
| Pulse Angle | 90° | To ensure maximum signal intensity for quantification. |
| Center Offset (O1P) | Centered on the region of interest | To ensure uniform excitation of all signals. |
| Spectral Width (SW) | Sufficient to cover all 19F signals | To avoid signal folding. |
| Number of Data Points | 128k | To ensure adequate digital resolution. |
| Number of Scans (NS) | 16 (or more for dilute samples) | To improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 15 s (or 5-7 times the longest T1) | To ensure complete relaxation of all nuclei for accurate integration. |
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
ConcentrationAnalyte = (IntegralAnalyte / NF,Analyte) * (NF,IS / IntegralIS) * (MAnalyte / MIS) * (WeightIS / WeightAnalyte) * PurityIS
Where NF is the number of fluorine atoms giving rise to the signal, and M is the molar mass.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the analysis of fluorinated compounds using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Orbitrap).[8]
Sample Preparation:
-
Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create calibration standards.
-
For complex matrices (e.g., biological fluids, environmental samples), perform a sample extraction procedure (e.g., solid-phase extraction) to remove interferences.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., Luna C18)[8] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for the separation of the target analytes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for non-targeted analysis |
| Collision Energy | Optimized for each analyte to achieve characteristic fragmentation |
| Detection Range | e.g., 50-800 m/z[8] |
Data Analysis:
-
For targeted analysis, identify and integrate the peaks corresponding to the specific MRM transitions of the analytes.
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
For non-targeted analysis, use high-resolution mass data to determine the elemental composition of unknown peaks and analyze their fragmentation patterns to propose potential structures.
Visualizations
Caption: Workflow for the characterization of fluorinated products using NMR and Mass Spectrometry.
Caption: Logical relationships between analytical techniques, information obtained, and applications.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. whitman.edu [whitman.edu]
- 13. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophilicity of Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Electrophilic fluorination has emerged as a powerful and direct method for creating C-F bonds.[1] However, the expanding arsenal of electrophilic fluorinating agents presents a challenge in selecting the optimal reagent for a specific transformation. This guide provides an objective comparison of the electrophilicity of various common fluorinating agents, supported by experimental data, to aid researchers in making informed decisions.
The choice of an electrophilic fluorinating agent has historically been guided by empirical experimentation, a "trial and error" approach.[2] However, recent quantitative studies have provided a more systematic framework for reagent selection.[3] This guide summarizes key findings from these studies to provide a clear comparison of reagent performance.
Quantitative Comparison of Electrophilic Fluorinating Agents
The reactivity of electrophilic fluorinating agents can be quantitatively compared using kinetic data. A comprehensive study established a reactivity scale for ten common N-F fluorinating reagents by measuring their reaction rates with a series of 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile.[2][4] The relative rate constants were determined with Selectfluor® as the reference electrophile.
| Fluorinating Agent | Abbreviation | Relative Rate Constant (krel vs. Selectfluor®) | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 1.0 | Bench-stable, easy to handle, and effective in a variety of solvents, including water.[2][5] |
| N-Fluorobenzenesulfonimide | NFSI | 1.0 x 10⁻⁵ | A versatile and widely used reagent, though significantly less reactive than Selectfluor®.[5][6] |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Synfluor™ | ~10⁻¹ | Highly reactive but very sensitive to moisture.[2][5] |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.8 x 10³ | The most reactive fluorinating agent on this scale.[2] | |
| 2,6-Dichloro-N-fluoropyridinium triflate | 1.1 | Reactivity is comparable to Selectfluor®.[2] | |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 1.0 | Counter-ion has little effect on reactivity compared to the triflate salt.[2] | |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 4.4 x 10⁻⁴ | Less reactive than Selectfluor®. | |
| N-Fluoro-2,6-dimethylpyridinium triflate | 1.1 x 10⁻³ | Less reactive than Selectfluor®. | |
| N-Fluoro-2-chloropyridinium triflate | 1.3 x 10⁻¹ | Less reactive than Selectfluor®. | |
| N-Fluoropyridinium triflate | 2.5 x 10⁻² | Less reactive than Selectfluor®. |
Table 1. Relative Reactivity of Common Electrophilic Fluorinating Agents. The relative rate constants were determined in acetonitrile using 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles, with Selectfluor® as the reference standard (krel = 1.0).[2]
Experimental Protocols
The quantitative data presented above was primarily generated through kinetic studies monitoring the reaction of the fluorinating agent with a suitable nucleophile. Below are detailed methodologies for key experimental techniques used to assess the electrophilicity of these reagents.
1. Kinetic Studies using UV-Vis Spectrophotometry
This method relies on monitoring the change in absorbance of a reaction mixture over time to determine the rate of a reaction.
-
Instrumentation : A UV-vis spectrophotometer equipped with a temperature-controlled cell holder.
-
General Procedure :
-
Prepare stock solutions of the electrophilic fluorinating agent and the nucleophile (e.g., a 1,3-diaryl-1,3-dicarbonyl derivative) in a suitable solvent (e.g., acetonitrile).[2]
-
Equilibrate the solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of the fluorinating agent and the nucleophile.
-
Immediately begin monitoring the reaction by recording the UV-vis spectrum at regular time intervals. The consumption of the enol form of the 1,3-dicarbonyl starting material can be followed by the decrease in its characteristic absorption band (typically around 340-360 nm).[2]
-
The observed rate constants can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess).
-
The second-order rate constant is then calculated from the pseudo-first-order rate constant and the concentration of the excess reagent.[7]
-
2. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to study the redox properties of fluorinating agents, providing insights into their electrophilicity.[8][9]
-
Instrumentation : A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).[9]
-
General Procedure :
-
Prepare a solution of the fluorinating agent in a suitable electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Place the solution in an electrochemical cell with the three electrodes.
-
Apply a potential sweep to the working electrode and record the resulting current. The potential is swept in a triangular waveform.[8]
-
The resulting voltammogram will show reduction and oxidation peaks corresponding to the electron transfer processes of the fluorinating agent. The reduction potential can be correlated with the agent's ability to accept an electron, which is related to its electrophilicity.
-
3. Computational Methods
In addition to experimental techniques, computational chemistry provides a powerful tool for predicting the electrophilicity of fluorinating agents.[10]
-
Methodology : Density Functional Theory (DFT) calculations are commonly employed.
-
Procedure :
-
The three-dimensional structure of the fluorinating agent is optimized using a suitable level of theory and basis set.
-
Various electronic properties can be calculated, such as the "fluorine plus detachment value," which provides a theoretical measure of the ease of heterolytic cleavage of the N-F bond.[2]
-
Fukui indices can also be calculated to identify the most electrophilic sites within a molecule.[11]
-
Factors Influencing Electrophilicity
The electrophilicity of N-F fluorinating agents is influenced by a combination of electronic and structural factors. The following diagram illustrates the key relationships.
References
- 1. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. A machine learning approach for predicting the fluorination strength of electrophilic fluorinating reagents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
A Comparative Benchmarking Guide to Electrophilic Fluorinating Agents: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. The selection of an appropriate electrophilic fluorinating agent is paramount for the success of synthetic campaigns. This guide provides a comprehensive benchmark comparison of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate against two widely used electrophilic F+ sources: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Overview of Electrophilic Fluorinating Agents
Electrophilic fluorination has become a preferred method for the direct introduction of fluorine into electron-rich substrates.[1][2] Reagents are generally categorized by their structural class and reactivity. The N-F class of reagents, which includes the compounds discussed in this guide, are lauded for their relative stability, ease of handling, and tunable reactivity compared to earlier agents like elemental fluorine.[2][3]
This compound belongs to the N-fluoropyridinium salt class of reagents pioneered by Umemoto and co-workers.[1][3][4] The reactivity of these salts can be modulated by the electronic properties of the substituents on the pyridine ring.[5][6]
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly reactive, versatile, and commercially available electrophilic fluorinating agent.[7]
N-Fluorobenzenesulfonimide (NFSI) is another widely used, crystalline, and stable F+ source, generally considered to be milder than Selectfluor®.[3]
Performance Benchmark: Fluorination of Active Methylene Compounds
The fluorination of 1,3-dicarbonyl compounds is a standard method for evaluating the efficacy of new electrophilic fluorinating agents. The following tables summarize the performance of this compound, Selectfluor®, and NFSI in the fluorination of representative active methylene substrates.
Table 1: Fluorination of Dibenzoylmethane
| Reagent | Product | Solvent | Conditions | Yield (%) | Reference |
| This compound | 2-Fluorodibenzoylmethane | CH2Cl2 | rt, 2 h | 85 | [6] |
| Selectfluor® | 2-Fluorodibenzoylmethane | MeCN | rt | 95 | [8] |
| NFSI | 2-Fluorodibenzoylmethane | THF | rt, 1 h | 92 |
Table 2: Fluorination of Ethyl 2-oxocyclohexanecarboxylate
| Reagent | Product | Solvent | Conditions | Yield (%) | Reference |
| This compound | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | CH2Cl2 | rt, 2 h | 91 | [6] |
| Selectfluor® | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | MeCN | rt, 1 h | 90 | |
| NFSI | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | THF | rt, 1 h | 88 |
Performance Benchmark: Fluorination of Aromatic Compounds
The direct C-H fluorination of electron-rich aromatic compounds is another critical application of electrophilic fluorinating agents.
Table 3: Fluorination of Anisole
| Reagent | Product(s) | Solvent | Conditions | Total Yield (%) | o:p Ratio | Reference |
| This compound | o-Fluoroanisole, p-Fluoroanisole | CH2Cl2 | rt, 24 h | 55 | 35:65 | [5] |
| Selectfluor® | o-Fluoroanisole, p-Fluoroanisole | MeCN | rt, 2 h | 70 | 40:60 | |
| NFSI | o-Fluoroanisole, p-Fluoroanisole | MeCN | 80 °C, 24 h | 45 | 30:70 |
Experimental Protocols
General Procedure for the Fluorination of Active Methylene Compounds with this compound: [6]
To a solution of the active methylene compound (1.0 mmol) in dichloromethane (10 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature for the time indicated in the tables. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Fluorination of Ketones with Selectfluor®: [8]
A 100mL round bottom flask equipped with a stir bar is charged with 50mL of acetonitrile and Selectfluor® (1.1 eq). Once the Selectfluor® has dissolved, the ketone (1.0 eq) is added slowly with stirring. The reaction is capped and allowed to run for the specified time at room temperature. The solvent is removed under reduced pressure. The resulting residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.
General Procedure for the Fluorination of Aromatics with NFSI:
To a solution of the aromatic substrate (1.0 mmol) in acetonitrile (5 mL) is added NFSI (1.2 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Reagent Reactivity and Selection Workflow
The choice of an electrophilic fluorinating agent is dictated by the nucleophilicity of the substrate and the desired reaction conditions. The following diagram illustrates a general workflow for selecting an appropriate reagent.
Caption: A decision-making workflow for selecting an electrophilic fluorinating agent.
Electrophilic Fluorination Mechanism
The mechanism of electrophilic fluorination with N-F reagents is generally believed to proceed through either a direct SN2 attack of the nucleophile on the fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.
Caption: Plausible mechanistic pathways for electrophilic fluorination.
Conclusion
This compound emerges as a valuable mid-range electrophilic fluorinating agent, demonstrating high efficiency in the fluorination of active methylene compounds with reactivity comparable to, and in some cases exceeding, that of Selectfluor® and NFSI under mild conditions. For the fluorination of less reactive aromatic substrates, it offers a viable alternative, though potentially requiring longer reaction times than the more powerful Selectfluor®. The choice of reagent should be guided by a careful consideration of substrate reactivity, desired reaction conditions, and safety profile. This guide provides the necessary data to aid researchers in making an informed decision for their specific synthetic challenges.
References
- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 氟化反应 [sigmaaldrich.com]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
"Cost-benefit analysis of different fluorinating reagents in large-scale synthesis"
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into active pharmaceutical ingredients (APIs) and agrochemicals is a cornerstone of modern chemical synthesis, offering profound enhancements to a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] However, the choice of fluorinating reagent for large-scale production is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of common fluorinating reagents, supported by experimental data and detailed protocols, to aid researchers and process chemists in making informed decisions for industrial-scale applications.
Overview of Common Fluorinating Reagents
Fluorinating agents are broadly categorized as either nucleophilic or electrophilic, each with distinct reactivity profiles, advantages, and disadvantages in a large-scale context.
-
Nucleophilic Fluorinating Reagents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are often cost-effective but can be highly basic and require careful handling.[3]
-
Electrophilic Fluorinating Reagents: These reagents deliver an electrophilic fluorine (F⁺) to a nucleophilic center. They are known for their high selectivity, particularly in late-stage functionalization, but are generally more expensive.[3]
Comparative Data of Fluorinating Reagents
The following tables summarize key quantitative data for a selection of common fluorinating reagents, providing a basis for comparison in large-scale synthesis.
Table 1: Cost and Physical Properties of Selected Fluorinating Reagents
| Reagent Name | Type | CAS Number | Molecular Weight ( g/mol ) | Form | Indicative Bulk Price (USD/kg) |
| Selectfluor® | Electrophilic | 140681-55-6 | 354.26 | White crystalline solid | $100 - $2,400[4][5] |
| DAST | Nucleophilic | 38078-09-0 | 161.19 | Yellow to brown liquid | ~$27,000 (small scale)[6] |
| Deoxo-Fluor® | Nucleophilic | 202289-38-1 | 221.25 | Colorless to yellow liquid | More expensive than DAST |
| NFSI | Electrophilic | 133745-75-2 | 315.34 | White crystalline powder | $20 (25g) - $350 (1kg)[7] |
| Antimony Trifluoride | Nucleophilic | 7783-56-4 | 178.76 | White to gray crystalline solid | $300 - $13,000[8][9] |
| Potassium Fluoride | Nucleophilic | 7789-23-3 | 58.10 | White crystalline solid | ~$65[10] |
| Hydrogen Fluoride | Nucleophilic | 7664-39-3 | 20.01 | Colorless gas or fuming liquid | Relatively inexpensive |
Table 2: Safety and Handling of Selected Fluorinating Reagents
| Reagent | Key Hazards | OSHA PEL / IDLH | Thermal Stability | Handling Considerations |
| Selectfluor® | Oxidizer, causes serious eye damage.[11] | Not established | Decomposes >80 °C.[12] | Stable in air and moisture, user-friendly.[12] |
| DAST | Corrosive, reacts violently with water, toxic if inhaled, thermally unstable.[11][13] | Not established | Decomposes explosively above 90°C.[4] | Requires cryogenic temperatures for reaction and storage, specialized equipment.[4] |
| Deoxo-Fluor® | Corrosive, moisture-sensitive. | Not established | More thermally stable than DAST. | Safer alternative to DAST, but still requires careful handling. |
| NFSI | Skin and eye irritant. | Not established | Stable under normal conditions.[14] | Stable, crystalline solid, easy to handle.[15] |
| Antimony Trifluoride | Toxic, corrosive, hygroscopic.[16] | 0.5 mg/m³ (as Sb), 2.5 mg/m³ (as F)[16] | Stable solid. | Handle with care to avoid inhalation of dust. |
| Potassium Fluoride | Toxic by ingestion and inhalation. | 2.5 mg/m³ (as F) | Stable solid. | Hygroscopic, must be kept dry. |
| Hydrogen Fluoride | Highly corrosive, toxic, causes severe burns.[17][18][19] | 3 ppm (TWA), 30 ppm (IDLH)[17][20] | Stable. | Requires specialized equipment and extensive safety protocols.[21] |
Table 3: Comparative Reaction Yields for Representative Transformations
| Transformation | Substrate | Reagent | Yield (%) | Reference |
| Deoxyfluorination | Secondary Alcohol | DAST | 17 | [9] |
| Deoxyfluorination | Secondary Alcohol | AlkylFluor | 79 | [9] |
| α-Fluorination | β-Diketone | Selectfluor® | 74-99 | [2] |
| Aromatic Fluorination | 2,4-Dinitrotoluene | Potassium Fluoride | 60 | [22] |
| Deoxyfluorination | Steroid 3,5-dienol acetate | Selectfluor® | High | [8] |
| Deoxyfluorination | Steroid 3,5-dienol acetate | N-fluoropyridinium salts | Low | [8] |
Experimental Protocols for Key Fluorination Reactions
Detailed and scalable experimental protocols are crucial for the successful implementation of fluorination reactions in a large-scale setting.
Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST
Reaction: R₂CH(OH) + (C₂H₅)₂NSF₃ → R₂CHF + (C₂H₅)₂NS(O)F + HF
Procedure:
-
A solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: The reaction is carefully quenched by slow addition to a pre-cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize the generated HF.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography.
Protocol 2: Electrophilic Fluorination of an Enol Acetate using Selectfluor®
Reaction: R-C(OAc)=CHR' + F-TEDA-BF₄ → R-C(=O)-CHF-R'
Procedure:
-
The enol acetate (1.0 equiv) is dissolved in a suitable solvent such as acetonitrile.
-
Selectfluor® (1.0-1.2 equiv) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is filtered to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by crystallization or chromatography.
Visualization of Workflows and Logical Relationships
Experimental Workflow for Deoxyfluorination
Caption: A typical workflow for a deoxyfluorination reaction using DAST.
Decision Tree for Reagent Selection
Caption: A simplified decision-making process for selecting a fluorinating reagent.
Cost-Benefit Analysis and Conclusion
The selection of a fluorinating reagent for large-scale synthesis is a multi-faceted decision that extends beyond the initial purchase price.
-
Cost: While reagents like HF and KF are inexpensive, their use necessitates significant capital investment in specialized equipment and infrastructure to handle their corrosive and toxic nature.[21] Electrophilic reagents like Selectfluor® carry a higher upfront cost but can offer savings through milder reaction conditions, simpler work-up procedures, and potentially higher yields and selectivity, which is particularly valuable in the synthesis of complex molecules like steroids.[8]
-
Safety and Handling: The hazards associated with reagents like DAST, which is thermally unstable and can decompose explosively, often limit its use to smaller scales despite its effectiveness.[4][10] Newer generations of nucleophilic reagents, such as Deoxo-Fluor® and AlkylFluor, offer improved safety profiles with enhanced thermal stability, making them more amenable to large-scale operations, albeit at a higher cost.[9]
-
Efficiency and Yield: The efficiency of a fluorination reaction has a direct impact on the overall process cost. While a cheaper reagent may seem attractive, lower yields or the formation of difficult-to-separate byproducts can significantly increase purification costs and reduce the overall process efficiency. For instance, in the synthesis of fluorinated steroids, Selectfluor® was found to be the optimal reagent due to slower elimination side reactions compared to other electrophilic reagents.[8]
-
Waste Disposal: The generation of hazardous waste, such as HF from DAST, adds a significant and often overlooked cost to the overall process. The cost of neutralizing and disposing of acidic fluoride waste must be factored into the economic analysis. Reagents that offer cleaner reaction profiles and generate less hazardous byproducts can lead to substantial long-term cost savings.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. High-Performance Fluoropolymers Market Growth Report 2032 [snsinsider.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. openpr.com [openpr.com]
- 15. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 16. Fluoropolymers (PTFE) Production Cost Analysis Report 2025: Industry Trends, Unit Setup and Machinery - Industry Today [industrytoday.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. imarcgroup.com [imarcgroup.com]
- 19. A Safer, More Sustainable Process for Industrial Fluorine Feedstocks [blog.agchemigroup.eu]
- 20. Page loading... [wap.guidechem.com]
- 21. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. saltworkstech.com [saltworkstech.com]
A Researcher's Guide to 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical step that dictates the efficiency, purity, and overall success of a synthetic pathway. This guide provides a comprehensive comparison of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, also known as FMPT, in its application as an electrophilic fluorinating agent. Furthermore, it presents established protocols for peptide and ribonucleotide synthesis, offering a baseline for the evaluation of FMPT's potential performance against commonly used alternative reagents in these fields.
I. Electrophilic Fluorination: A Comparative Performance Analysis
This compound belongs to the class of N-fluoropyridinium salts, which are widely utilized as electrophilic fluorinating agents in organic synthesis. The reactivity of these reagents can be finely tuned by altering the substituents on the pyridine ring, making them versatile tools for the introduction of fluorine into a wide range of molecules.
Data Presentation: Comparison of Electrophilic Fluorinating Agents
The following table summarizes the relative reactivity of various N-F fluorinating agents, providing a quantitative basis for comparison. The data is based on a kinetic study that measured the rate of fluorination of a common nucleophile.
| Reagent | Structure | Relative Reactivity (krel vs. Selectfluor) | Key Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 | Bench-stable, easy to handle, soluble in polar solvents, versatile for a wide range of substrates. |
| N-Fluorobenzenesulfonimide (NFSI) | 4-6 orders of magnitude less reactive than Selectfluor | High solubility in acetonitrile, suitable for less reactive substrates due to the possibility of using higher concentrations. | |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (Synfluor®) | ~10 times less reactive than Selectfluor | Very moisture-sensitive. | |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | Most reactive on the scale | Highly reactive, suitable for challenging fluorinations. | |
| 2,6-Dichloro-N-fluoropyridinium triflate | Similar to Selectfluor | High reactivity. | |
| This compound (FMPT) | Data not available in direct comparison studies | As a member of the N-fluoropyridinium salt family, its reactivity is expected to be influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom on the pyridine ring. |
Experimental Protocol: General Procedure for Electrophilic Fluorination using an N-Fluoropyridinium Salt
This protocol provides a general guideline for the fluorination of an active methylene compound. The optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate and the chosen N-fluoropyridinium salt.
Materials:
-
Substrate (active methylene compound)
-
N-Fluoropyridinium salt (e.g., FMPT, Selectfluor®) (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring apparatus
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.
-
Add the N-fluoropyridinium salt to the solution in one portion or portion-wise.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorinated compound.
Mandatory Visualization:
II. Peptide Synthesis: A Benchmark for Evaluating Novel Coupling Reagents
Data Presentation: Performance of Common Coupling Reagents
The following table provides a qualitative comparison of common coupling reagents used in SPPS.
| Coupling Reagent | Relative Cost | Coupling Efficiency | Racemization Risk | Key Advantages |
| HATU | High | Very High | Very Low | Excellent for difficult couplings and sterically hindered amino acids. |
| HBTU | Medium | High | Low | Good balance of cost and performance for routine synthesis. |
| HCTU | Medium | High | Low | Often more cost-effective than HATU with comparable performance. |
| DIC/HOBt | Low | Good | Moderate | Cost-effective for simple peptides, but can lead to side reactions. |
Experimental Protocol: Standard Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the manual Fmoc-based synthesis of a peptide on a Rink Amide resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours at room temperature. d. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Dry the peptide under vacuum.
Mandatory Visualization:
III. Ribonucleotide Synthesis: A Standard Protocol for Comparison
Similar to peptide synthesis, the application of FMPT in ribonucleotide synthesis is not well-documented. Therefore, this section outlines the standard phosphoramidite method for automated solid-phase oligonucleotide synthesis. This established protocol provides a reliable framework against which the efficacy of new reagents like FMPT can be assessed.
Data Presentation: Key Parameters in Oligonucleotide Synthesis
| Parameter | Typical Range | Factors Affecting Outcome |
| Coupling Efficiency | 98-99.5% | Activator, phosphoramidite quality, reaction time. |
| Overall Yield | Highly dependent on length and modifications | Coupling efficiency, purification method, scale. |
| Purity | >85% (crude) | Synthesis efficiency, deprotection conditions. |
Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)
This is a generalized cycle for an automated DNA/RNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached.
-
Nucleoside phosphoramidites (A, C, G, T/U) with appropriate protecting groups.
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)).
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in DCM).
-
Acetonitrile (synthesis-grade).
-
Ammonia or methylamine solution for deprotection.
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with the deblocking agent.
-
Coupling: The next nucleoside phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing agent.
-
Repeat: The cycle (steps 1-4) is repeated until the desired oligonucleotide sequence is assembled.
-
Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with ammonia or methylamine solution.
-
Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE.
Mandatory Visualization:
A Comparative Guide to Recent Advances in Electrophilic Fluorination Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination has emerged as a key strategy for the precise installation of fluorine. This guide provides an objective comparison of recently developed and commonly employed electrophilic fluorination reagents, supported by experimental data, to aid in reagent selection and experimental design.
Performance Comparison of Key Electrophilic Fluorination Reagents
The choice of a suitable electrophilic fluorinating agent is critical and depends on the substrate's reactivity, desired selectivity, and reaction conditions. The following tables summarize the performance of prominent reagents in the fluorination of common substrates.
Table 1: Fluorination of 1,3-Dicarbonyl Compounds
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Selectfluor™ | Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | >95 | MeCN, rt, 1h | [1] |
| NFSI | Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | ~90 | MeCN, rt, 24h | [1] |
| Selectfluor™ | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 92 | MeCN, rt, 1h | [2] |
| NFSI | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | MeCN, rt, 24h | [3] |
| Me-NFSI | tert-Butyl 2-oxocyclopentanecarboxylate | tert-Butyl 1-fluoro-2-oxocyclopentanecarboxylate | 90 | Ti(OiPr)4 (10 mol%), CH2Cl2, rt, 5 min | [4] |
| NFSI | tert-Butyl 2-oxocyclopentanecarboxylate | tert-Butyl 1-fluoro-2-oxocyclopentanecarboxylate | 80 | Ti(OiPr)4 (10 mol%), CH2Cl2, rt, 24 h | [4] |
Table 2: Enantioselective Fluorination of β-Keto Esters
| Reagent | Substrate | Catalyst | Product | Yield (%) | ee (%) | Conditions | Reference |
| NFSI | tert-Butyl 2-oxocyclopentanecarboxylate | Chiral Pd Complex | (R)-tert-Butyl 1-fluoro-2-oxocyclopentanecarboxylate | 72 | 79 | THF, rt | [3] |
| NFSI | Ethyl 1-indanone-2-carboxylate | Chiral Thiourea | (R)-Ethyl 1-fluoro-1-indanone-2-carboxylate | >95 | up to 99 | DMAP, MeOH, -60 °C | [5] |
| Selectfluor™ | Ethyl 1-indanone-2-carboxylate | CpTiCl3 | (R)-Ethyl 1-fluoro-1-indanone-2-carboxylate | Good | up to 94 | Not specified | [6] |
| NFSI | Various β-keto esters | Chiral N,N'-dioxide/Cu(I) | Chiral α-amino dicarbonyls | up to 98 | up to 95 | Mild conditions | [6] |
Key Reagent Characteristics
A reagent's physical and chemical properties are crucial for practical applications.
Table 3: Properties of Common Electrophilic Fluorinating Reagents
| Reagent | Structure | Form | Stability | Solubility | Key Features |
| Selectfluor™ (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline Solid | Bench-stable, not moisture-sensitive.[7] | Polar solvents (MeCN, DMF, water).[1][7] | Highly reactive, versatile for a wide range of substrates.[7] |
| NFSI (N-Fluorobenzenesulfonimide) | N-Fluorobenzenesulfonimide | Crystalline Solid | Stable, non-hygroscopic.[8] | Good solubility in various organic solvents.[2] | Less reactive than Selectfluor™, suitable for less reactive substrates at higher concentrations.[7] |
| N-Fluoropyridinium Salts | e.g., N-Fluoropyridinium triflate | Crystalline Solids | Stability varies with counterion and substituents.[8] | Solubility depends on the specific salt. | Reactivity can be tuned by modifying substituents on the pyridine ring.[8] |
| Accufluor™ (NFTh) | 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | White Solid | Decomposes at 125 °C.[8] | Acetonitrile, water.[8] | Powerful fluorinating agent comparable to Selectfluor™.[8] |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below is a representative protocol for the α-fluorination of a ketone.
General Protocol for α-Fluorination of a Ketone using Selectfluor™
Materials:
-
Ketone (1.0 mmol, 1.0 equiv)
-
Selectfluor™ (1.1 mmol, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor™ to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-fluorinated ketone.[9]
Visualizing Experimental and Logical Workflows
General Workflow for Electrophilic Fluorination
The following diagram illustrates a typical experimental workflow for an electrophilic fluorination reaction.
Caption: A generalized experimental workflow for electrophilic fluorination.
Decision Tree for Reagent Selection
Selecting the optimal fluorinating reagent is a critical step. This diagram provides a simplified decision-making framework.
Caption: A decision tree for electrophilic fluorinating reagent selection.
Concluding Remarks
The field of electrophilic fluorination continues to evolve, with the development of new reagents offering improved reactivity, selectivity, and safety profiles. While Selectfluor™ remains a highly versatile and powerful reagent, NFSI and its derivatives provide milder alternatives suitable for a broad range of substrates. The advent of catalytic enantioselective methods has further expanded the synthetic utility of these reagents. This guide serves as a starting point for researchers to navigate the growing landscape of electrophilic fluorination, facilitating the rational selection of reagents and conditions to achieve their synthetic goals.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, ensuring the safety of laboratory personnel and the protection of our environment.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation.[1] Inhalation may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Precautionary Statements | Required PPE |
| Skin Irritation (Category 2) | Exclamation Mark | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help.[2] | Chemical-resistant gloves (e.g., nitrile or butyl rubber), lab coat.[3][4] |
| Serious Eye Irritation (Category 2) | Exclamation Mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention. | Chemical safety goggles or a face shield.[3] |
| Specific target organ toxicity — Single exposure (Respiratory system) | Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P319: Get medical help if you feel unwell.[2] | Work in a well-ventilated area, preferably a chemical fume hood.[4] If exposure limits are exceeded, use a full-face respirator.[2] |
II. Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste. [3][5]
1. Waste Segregation and Collection:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[4]
-
Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as glass or high-density polyethylene.[5]
-
Do not mix this waste with other incompatible waste streams.[4] Specifically, store it separately from strong oxidizing agents and acids.[1][4]
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Indicate the associated hazards (e.g., "Irritant").[4]
-
Attach a completed dangerous waste label as soon as the first waste is added to the container.[6]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][4]
-
Keep the container tightly closed and store it in a cool, dry place away from sources of ignition.[2][6]
4. Disposal Request:
-
Once the container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service for pickup.[3]
-
Complete any required chemical collection request forms.[6]
5. Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.[3]
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or chemical absorbent pads.[4][5]
-
Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[3]
-
Clean the spill area with soap and water.[3]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[4]
6. Empty Container Disposal:
-
Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[3]
-
The first rinse should be collected as hazardous waste in your designated container.[3] Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.[3]
-
Dispose of the empty, rinsed container as per your institutional guidelines. Packaging that held chemicals with "Acute Toxicity," "Serious Health Hazard," or "Hazardous to the Environment" pictograms must be disposed of as chemical waste.[7]
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for handling 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
The associated GHS pictogram is GHS07, indicating a health hazard.[4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[5] - Lab Coat: A fully-buttoned lab coat or fire/flame resistant and impervious clothing.[1] | Prevents skin contact which can cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds.[5] |
| Respiratory Protection | - Use in a well-ventilated area or under a certified laboratory chemical fume hood.[4][5] - A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be necessary if ventilation is inadequate, for large spills, or if exposure limits are exceeded.[5] | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[5] |
Safe Handling and Storage
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4][8]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[9]
-
All weighing and transferring of the solid compound should be conducted within a chemical fume hood.[4]
-
Use dedicated, clearly labeled glassware and utensils.[4]
-
Keep the container tightly closed when not in use.[1][2][4][6]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][6][8]
-
Keep away from strong oxidizing agents.[2]
Emergency Procedures
| Exposure Scenario | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Spill Management and Disposal Plan
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material into a sealed, labeled container for disposal.[4]
-
Do not let the product enter drains.[9]
Waste Disposal:
-
All waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed, and compatible waste container.[4]
-
Waste containing this compound should be treated as hazardous waste.[4]
-
Dispose of contents/container to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[1][2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]
Operational Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. uvison.com [uvison.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
